BI-4142
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H27N9O2 |
|---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
1-[4-[4-[3-methyl-4-(1-methylbenzimidazol-5-yl)oxyanilino]pyrimido[5,4-d]pyrimidin-6-yl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C28H27N9O2/c1-4-25(38)36-9-11-37(12-10-36)28-29-15-22-26(34-28)27(31-16-30-22)33-19-5-8-24(18(2)13-19)39-20-6-7-23-21(14-20)32-17-35(23)3/h4-8,13-17H,1,9-12H2,2-3H3,(H,30,31,33) |
InChI Key |
JKBYBPNRTMHEGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NC=NC3=CN=C(N=C32)N4CCN(CC4)C(=O)C=C)OC5=CC6=C(C=C5)N(C=N6)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of BI-4142 in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and mechanism of action for BI-4142, a potent and selective inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2) for the treatment of Non-Small Cell Lung Cancer (NSCLC).
Executive Summary
This compound is a covalent, irreversible tyrosine kinase inhibitor (TKI) specifically designed to target oncogenic HER2 alterations, with a particular focus on exon 20 insertion mutations, a key driver in a subset of NSCLC.[1][2] Developed by Boehringer Ingelheim, this compound demonstrates high potency and selectivity for HER2 over wild-type Epidermal Growth Factor Receptor (EGFR), a critical feature for minimizing off-target toxicities commonly associated with pan-ErbB inhibitors.[1] Preclinical studies have demonstrated that this compound effectively inhibits HER2-driven downstream signaling pathways, leading to reduced tumor cell proliferation and tumor regression in xenograft models.[1][2] While this compound itself was a promising lead compound, it served as a precursor to the clinical candidate zongertinib (BI 1810631), which has shown significant clinical activity.[2] This guide will focus on the foundational preclinical data of this compound.
Introduction to HER2-Altered NSCLC
HER2, also known as ErbB2, is a member of the epidermal growth factor receptor family of receptor tyrosine kinases.[3] In 2-4% of NSCLC cases, activating mutations in the ERBB2 gene, most commonly insertions in exon 20, lead to constitutive activation of the HER2 protein.[4][5] This aberrant signaling drives tumor cell proliferation and survival through downstream pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK cascades.[6] Patients with HER2-mutant NSCLC have a poor prognosis, highlighting the need for effective targeted therapies.[6]
Core Mechanism of Action of this compound
This compound functions as a highly selective, covalent inhibitor of the HER2 tyrosine kinase.[1] Its mechanism involves forming a covalent bond with a cysteine residue in the ATP-binding pocket of the HER2 kinase domain. This irreversible binding permanently inactivates the kinase, thereby blocking its ability to phosphorylate downstream substrates.[7] By potently and selectively inhibiting HER2, this compound effectively shuts down the oncogenic signaling that drives the growth of HER2-mutant NSCLC.[2] A key advantage of this compound is its significant selectivity for HER2 over wild-type EGFR, which is anticipated to result in a wider therapeutic window and reduced EGFR-mediated toxicities, such as skin rash and diarrhea, that are often dose-limiting for less selective TKIs.[1]
Quantitative Preclinical Data
The preclinical profile of this compound is characterized by its potent and selective inhibition of HER2 in both biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical and Cellular Inhibitory Activity of this compound
| Target | Assay Type | Cell Line | IC50 (nM) |
| HER2 (wild-type) | Biochemical | - | 5[1] |
| HER2YVMA | Cellular | HEK-293 | 10[8] |
| HER2YVMA | Cellular | Ba/F3 | 18[8] |
| EGFR (wild-type) | Cellular | HEK-293 | 270[8] |
| EGFR (wild-type) | Cellular | Ba/F3 | 2400[8] |
Table 2: Anti-proliferative Activity of this compound in NSCLC and other cell lines
| Cell Line | HER2 Status | IC50 (nM) |
| NCI-H2170 | HER2WT | 16[8] |
| NCI-H2170 | HER2YVMA | 83[1] |
| A431 | EGFRWT | >5000[8] |
| Ba/F3 | HER2YVMA | 4[8] |
| Ba/F3 | HER2YVMA, S783C | 24[8] |
| Ba/F3 | EGFRWT | 718[8] |
| Ba/F3 | EGFRC775S | 43[8] |
Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Xenograft Model | HER2 Status | Dosing | Outcome |
| PC-9 | HER2YVMA | 10 mg/kg p.o. b.i.d. for 42 days | Tumor regression[1] |
| NCI-H2170 | HER2YVMA | 100 mg/kg p.o. b.i.d. for 12 days | Tumor growth inhibition[1] |
| CTG-2543 (PDX) | HER2YVMA | 100 mg/kg p.o. b.i.d. for 25 days | Tumor regression[1] |
| ST-1307 (PDX) | HER2YVMA | 100 mg/kg p.o. b.i.d. for 40 days | Tumor regression[1] |
Visualizing the Mechanism and Workflow
To better illustrate the mechanism of action and the experimental approach to evaluating this compound, the following diagrams are provided.
References
- 1. This compound and BI-1622 show efficacy against HER2 exon 20 insertion-driven tumors, while preserving EGFR wt signaling | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. HER2 in Non-Small Cell Lung Cancer: A Review of Emerging Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | HER2 alterations in non-small cell lung cancer (NSCLC): from biology and testing to advances in treatment modalities [frontiersin.org]
- 7. Discovery of covalent HER2 selective inhibitors for the treatment of HER2 Exon 20 insertion driven tumors - American Chemical Society [acs.digitellinc.com]
- 8. medchemexpress.com [medchemexpress.com]
BI-4142: A Technical Guide for a Novel HER2 Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-4142 is a potent and selective, orally active inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase.[1][2] It has demonstrated significant activity against tumors driven by HER2 exon 20 insertion mutations, a patient population with limited treatment options.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, intended to support ongoing research and development in the field of targeted cancer therapy.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the chemical formula C28H27N9O2 and a molecular weight of 521.57 g/mol .[6][7]
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C28H27N9O2 | [6][7] |
| Molecular Weight | 521.57 g/mol | [6][7] |
| SMILES | O=C(N1CCN(CC1)C2=NC=C3N=CN=C(C3=N2)NC4=CC=C(C(C)=C4)OC5=CC(N=CN6C)=C6C=C5)C=C | [1] |
| Solubility | DMSO: 100 mg/mL (191.73 mM) | [8] |
| Aqueous Buffer (pH 6.8): Poor (< 1 µg/mL) |
Pharmacological Properties
This compound is a highly selective inhibitor of HER2, particularly effective against exon 20 insertion mutants, while sparing wild-type epidermal growth factor receptor (EGFR).[3] This selectivity profile suggests a potentially wider therapeutic window compared to pan-ErbB inhibitors.
Table 2: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Cell Line/Assay | Source |
| IC50 (HER2) | 5 nM | Biochemical Assay | [1][2] |
| IC50 (HEK HER2YVMA) | 10 nM | HEK293 cells | [1][8] |
| IC50 (Ba/F3 HER2YVMA) | 18 nM | Ba/F3 cells | [1][8] |
| IC50 (HEK EGFRWT) | 270 nM | HEK293 cells | [1][8] |
| IC50 (Ba/F3 EGFRWT) | 2400 nM | Ba/F3 cells | [1][8] |
| Caco-2 Permeability (Papp A-B) | 22 x 10-6 cm/s | Caco-2 cells | |
| Plasma Protein Binding | High | Murine plasma | |
| Murine Liver Microsome Clearance | 19 µL/min/mg | Murine liver microsomes |
Table 3: In Vivo Pharmacological Profile of this compound
| Parameter | Value | Animal Model | Source |
| Tumor Growth Inhibition | Dose-dependent tumor regression | PC-9 HER2YVMA xenograft | [4] |
| Tumor Growth Inhibition | Inhibition of tumor growth | NCI-H2170 HER2YVMA xenograft | [4] |
| Oral Bioavailability | Good | Mice |
Mechanism of Action and Signaling Pathway
HER2 is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, primarily the PI3K/AKT and MEK/ERK pathways, leading to cell proliferation, survival, and differentiation. HER2 exon 20 insertion mutations result in constitutive activation of the receptor, driving oncogenesis. This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the HER2 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This leads to the suppression of tumor cell growth and proliferation.
Caption: this compound inhibits the constitutively active HER2 receptor, blocking downstream PI3K/AKT and MEK/ERK signaling pathways.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of this compound.
Cell Proliferation Assay
-
Cell Seeding: Cancer cell lines (e.g., NCI-H2170, Ba/F3) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or a vehicle control (DMSO) for a specified period (e.g., 72 or 96 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay. The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Western Blot Analysis of HER2 Signaling
-
Cell Lysis: Cells treated with this compound are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation status.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of HER2, AKT, and ERK, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Human cancer cells (e.g., PC-9 HER2YVMA) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. This compound is administered orally at various doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.
Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are cultured on permeable Transwell inserts until they form a confluent monolayer, which differentiates to mimic the intestinal epithelium.
-
Compound Application: this compound is added to the apical (A) or basolateral (B) side of the monolayer.
-
Sampling: Samples are collected from the opposite chamber at various time points.
-
Quantification: The concentration of this compound in the samples is quantified by LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to assess the rate of transport across the cell monolayer.
Caption: A typical preclinical workflow for the evaluation of a targeted therapy like this compound.
Conclusion
This compound is a promising, potent, and selective HER2 inhibitor with a clear mechanism of action and demonstrated preclinical efficacy, particularly in the context of HER2 exon 20 insertion-mutant cancers. The data presented in this guide provide a solid foundation for further investigation and clinical development of this compound as a targeted therapy for this patient population.
References
- 1. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Caco-2 Permeability | Evotec [evotec.com]
- 3. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 4. This compound and BI-1622 show efficacy against HER2 exon 20 insertion-driven tumors, while preserving EGFR wt signaling | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. enamine.net [enamine.net]
- 8. researchgate.net [researchgate.net]
Preclinical Data Summary of BI-4142: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-4142 is a potent and selective, orally active inhibitor of the human epidermal growth factor receptor 2 (HER2). It has demonstrated significant preclinical activity, particularly against non-small cell lung cancer (NSCLC) models harboring HER2 exon 20 insertion mutations, a patient population with limited treatment options. This technical guide provides a comprehensive summary of the available preclinical data for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.
Mechanism of Action
This compound is a tyrosine kinase inhibitor (TKI) that selectively targets HER2. Notably, it shows a high degree of selectivity for HER2 over wild-type epidermal growth factor receptor (EGFR), which is a key differentiator from pan-ErbB inhibitors that are often associated with EGFR-mediated toxicities. The primary mechanism of action of this compound involves the inhibition of HER2 kinase activity, which in turn blocks downstream signaling pathways crucial for cell proliferation and survival, namely the PI3K-AKT and MEK-ERK pathways.[1] HER2 exon 20 insertion mutations lead to constitutive activation of the HER2 receptor, driving oncogenesis.[2] this compound effectively abrogates this aberrant signaling.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in a cancer cell with a HER2 exon 20 insertion mutation.
Caption: Mechanism of this compound in HER2 Exon 20 Insertion Mutant Cancer Cells.
In Vitro Activity
This compound has demonstrated potent and selective inhibitory activity against various cancer cell lines in vitro. The half-maximal inhibitory concentrations (IC50) from biochemical and cell-based proliferation assays are summarized below.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Cell Line / Target | Mutation Status | IC50 (nM) |
| Biochemical Assay | HER2 (wt) | Wild-Type | 5 |
| Cell Proliferation | NCI-H2170 | HER2 (wt) | 16 |
| NCI-H2170 | HER2 (YVMA) | 83 | |
| Ba/F3 | HER2 (YVMA) | 4 | |
| Ba/F3 | HER2 (YVMA, S783C) | 24 | |
| Ba/F3 | HER2 (C775S) | 43 | |
| A431 | EGFR (wt) | >5000 | |
| Ba/F3 | EGFR (wt) | 718 |
Data sourced from BioWorld.[3]
Experimental Protocols: In Vitro Assays
Detailed, step-by-step protocols for the in vitro assays are not publicly available. However, based on standard laboratory practices and the information provided in the search results, the following methodologies were likely employed.
Cell Proliferation Assays
-
Cell Lines: Human NSCLC cell lines (e.g., NCI-H2170) and murine pro-B cell lines (e.g., Ba/F3) engineered to express wild-type or mutant forms of HER2 and EGFR were used.
-
Culture Conditions: Cells were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Assay Procedure: Cells were seeded in 96-well plates and treated with a range of concentrations of this compound. After a defined incubation period (e.g., 72 hours), cell viability was assessed using a colorimetric or fluorometric assay such as MTT, XTT, or CellTiter-Glo, which measures metabolic activity as an indicator of cell proliferation.
-
Data Analysis: The concentration of this compound that inhibited cell growth by 50% (IC50) was calculated by fitting the dose-response data to a sigmoidal curve.
Western Blotting for Signaling Pathway Analysis
-
Cell Treatment and Lysis: Cells were treated with this compound for a specified time, then washed with ice-cold phosphate-buffered saline (PBS) and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification and Electrophoresis: Protein concentration in the lysates was determined using a standard assay (e.g., BCA assay). Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Immunoblotting: Proteins were transferred to a nitrocellulose or PVDF membrane. The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total and phosphorylated forms of HER2, AKT, and ERK. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Efficacy
This compound has demonstrated significant anti-tumor activity in various preclinical xenograft models of NSCLC with HER2 exon 20 insertion mutations.
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Xenograft Model | HER2 Mutation | Treatment | Duration | Outcome |
| PC-9 | YVMA | 10 mg/kg, p.o., b.i.d. | 42 days | Tumor regression, similar efficacy to poziotinib at its MTD (1 mg/kg, q.d.) |
| NCI-H2170 | YVMA | 100 mg/kg, p.o., b.i.d. | 12 days | Tumor growth inhibition, higher efficacy than poziotinib at its MTD |
| CTG-2543 (PDX) | YVMA | 100 mg/kg, p.o., b.i.d. | 25 days | Tumor regression |
| ST-1307 (PDX) | YVMA | 100 mg/kg, p.o., b.i.d. | 40 days | Tumor regression |
Data sourced from BioWorld.[3]
Experimental Protocols: In Vivo Studies
Detailed protocols for the in vivo xenograft studies are not publicly available. The following is a generalized description of the likely methodology.
Xenograft Model Establishment and Drug Treatment
-
Animal Models: Immunocompromised mice (e.g., nude or NSG mice) were used to prevent rejection of human tumor cells.
-
Tumor Implantation: Cultured human NSCLC cells (e.g., PC-9 or NCI-H2170 with HER2 YVMA mutation) were subcutaneously injected into the flanks of the mice. For patient-derived xenograft (PDX) models, tumor fragments from patients were implanted.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered orally (p.o.) twice daily (b.i.d.).
-
Tumor Measurement: Tumor volume was measured at regular intervals using calipers, and calculated using a standard formula (e.g., (length x width^2)/2).
-
Efficacy Evaluation: The anti-tumor efficacy was assessed by comparing the tumor growth in the treated groups to the control group. Endpoints included tumor growth inhibition and tumor regression.
Experimental Workflow
The diagram below outlines a typical workflow for a preclinical in vivo study of this compound.
Caption: Typical workflow for in vivo efficacy studies of this compound.
Pharmacokinetics
Preclinical pharmacokinetic studies in mice have shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile.
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Conditions |
| Oral Bioavailability | Up to 71% | 10 or 100 mg/kg administration |
| Clearance (intravenous) | 10% of hepatic blood flow | 1 mg/kg administration |
| Volume of Distribution (Vss) | 0.45 L/kg | 1 mg/kg administration |
| Permeability (Caco-2) | Papp (A-B) = 22 x 10^-6 cm/s, ER = 0.4 | In vitro assay |
| Murine Liver Microsome Clearance | CLint = 19 µL/min/mg protein | In vitro assay |
| Plasma Protein Binding | fu < 0.6% | In vitro assay |
Data sourced from BioWorld.[3]
Preclinical Safety and Toxicology
Detailed preclinical toxicology data for this compound, including the maximum tolerated dose (MTD) in the described xenograft models, are not publicly available in the reviewed literature. The favorable selectivity profile of this compound for HER2 over wild-type EGFR suggests a potentially wider therapeutic window compared to less selective inhibitors.
Conclusion
The preclinical data for this compound demonstrate its potential as a potent and selective inhibitor of HER2, particularly for cancers driven by HER2 exon 20 insertion mutations. The in vitro and in vivo studies show significant anti-tumor activity with a favorable pharmacokinetic profile in mice. These promising preclinical findings warrant further investigation of this compound in clinical settings for the treatment of HER2-driven malignancies.
References
- 1. HER2 Exon 20 Insertion Mutations in Lung Adenocarcinoma: Case Series and Response to Pyrotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HER2 Exon 20 Insertion Mutations in Lung Adenocarcinoma: Case Series and Response to Pyrotinib [frontiersin.org]
- 3. This compound and BI-1622 show efficacy against HER2 exon 20 insertion-driven tumors, while preserving EGFR wt signaling | BioWorld [bioworld.com]
Unraveling the Selectivity of BI-4142: A Technical Guide to its Preferential Inhibition of HER2 Over EGFR
For Immediate Release: November 20, 2025
This technical guide provides an in-depth analysis of the biochemical and cellular mechanisms underpinning the selectivity of BI-4142, a potent, orally active inhibitor, for Human Epidermal Growth Factor Receptor 2 (HER2) over Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and targeted therapies.
This compound has emerged as a promising therapeutic agent, particularly for cancers driven by HER2 aberrations, such as non-small cell lung cancer (NSCLC) with HER2 exon 20 insertion mutations.[1][2] Its clinical potential is intrinsically linked to its ability to spare wild-type (WT) EGFR, thereby mitigating the dose-limiting toxicities commonly associated with pan-ErbB inhibitors.[2] This guide will dissect the quantitative data from key experiments that establish the selectivity profile of this compound and provide detailed methodologies for these assays.
Quantitative Assessment of this compound's Kinase Inhibitory Potency
The selectivity of this compound is most clearly demonstrated through a direct comparison of its inhibitory activity against HER2 and EGFR. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from various biochemical and cellular assays.
Table 1: Biochemical Kinase Inhibition by this compound
| Target Enzyme | Assay Type | IC50 (nM) | Fold Selectivity (EGFR WT / HER2 WT) |
| HER2 (WT) | Biochemical | 5[3][4] | >54x |
| EGFR (WT) | Biochemical | >270[3][4] |
Table 2: Cellular Proliferation Inhibition by this compound
| Cell Line | Target Expression | IC50 (nM) |
| HEK HER2YVMA | HER2 Exon 20 Mutant | 10[3] |
| Ba/F3 HER2YVMA | HER2 Exon 20 Mutant | 4-18[3] |
| NCI-H2170 HER2WT | Wild-Type HER2 | 16[3] |
| NCI-H2170 HER2YVMA | HER2 Exon 20 Mutant | 82[3] |
| Ba/F3 HER2YVMA, S783C | HER2 Exon 20 Mutant | 24[3] |
| HEK EGFRWT | Wild-Type EGFR | 270[3] |
| Ba/F3 EGFRWT | Wild-Type EGFR | 718-2400[3] |
| A431 EGFRWT | Wild-Type EGFR | >5000[3] |
| Ba/F3 EGFRC775S | EGFR Mutant | 43[3] |
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
Biochemical Kinase Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified HER2 and EGFR kinases.
Objective: To determine the IC50 value of this compound against recombinant HER2 and EGFR tyrosine kinases.
Materials:
-
Recombinant human HER2 and EGFR kinase domains
-
This compound
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the recombinant HER2 or EGFR kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent like ADP-Glo™.
-
The luminescent signal, which is proportional to kinase activity, is read using a plate reader.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay
This assay measures the effect of this compound on the growth and viability of cancer cell lines that are dependent on HER2 or EGFR signaling.
Objective: To determine the IC50 value of this compound for inhibiting the proliferation of various HER2- and EGFR-driven cell lines.
Materials:
-
HEK-293, Ba/F3, NCI-H2170, and A431 cell lines (wild-type or engineered to express specific HER2 or EGFR variants)
-
Appropriate cell culture medium and supplements
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, resazurin)
-
96-well clear-bottom plates
Procedure:
-
Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control).
-
Incubate the plates for 72 to 96 hours at 37°C in a humidified CO2 incubator.[3]
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle-treated control cells.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a living organism.
Objective: To assess the ability of this compound to inhibit tumor growth in a mouse model with tumors driven by a HER2 exon 20 insertion mutation.
Animal Model:
-
Immunocompromised mice (e.g., NMRI-Foxn1nu)
-
PC-9 human lung adenocarcinoma cells engineered to express the HER2YVMA exon 20 insertion mutation.
Procedure:
-
Subcutaneously implant the PC-9 HER2YVMA cells into the flanks of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment groups at various dose levels (e.g., 3, 10, 30, and 100 mg/kg) twice daily.[5] The control group receives the vehicle.
-
Monitor tumor volume and body weight regularly for the duration of the study (e.g., 40 days).[5]
-
At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the control group.
Visualizing the Mechanisms of Selectivity
To further elucidate the concepts discussed, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
Figure 1: Simplified HER2 and EGFR signaling pathways and the inhibitory action of this compound.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Trastuzumab cotreatment improves survival of mice with PC‐3 prostate cancer xenografts treated with the GRPR antagonist 177Lu‐DOTAGA‐PEG2‐RM26 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors | Semantic Scholar [semanticscholar.org]
In-Depth Technical Guide: Target Binding Kinetics of BI-4142
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target binding kinetics and mechanism of action of BI-4142, a potent and selective inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), with a particular focus on its activity against exon 20 insertion mutants.
Core Concepts: Covalent Inhibition and Binding Kinetics
This compound is classified as a covalent inhibitor of HER2. Unlike reversible inhibitors that bind and dissociate from their target, covalent inhibitors form a stable, long-lasting bond, typically with a reactive amino acid residue in the target protein's active site. This covalent modification leads to irreversible inactivation of the enzyme.
The binding of a covalent inhibitor is a two-step process:
-
Initial Non-covalent Binding: The inhibitor first binds reversibly to the target protein, forming a non-covalent complex. This initial binding is characterized by the association rate constant (k_on) and the dissociation rate constant (k_off).
-
Covalent Bond Formation: Following initial binding, a reactive group on the inhibitor forms a covalent bond with a specific residue on the target protein. This irreversible step is characterized by the inactivation rate constant (k_inact).
While specific kinetic parameters such as k_on, k_off, and k_inact for this compound have not been publicly disclosed in the available scientific literature, its covalent binding mode implies a prolonged duration of target engagement, which is a key feature of its pharmacological profile.
Quantitative Data: Potency and Selectivity
The potency of this compound has been evaluated in various biochemical and cell-based assays. The following tables summarize the key quantitative data available.
Table 1: Biochemical Assay Data
| Target | Assay Type | IC50 (nM) | Notes |
| HER2 wt | Biochemical Kinase Assay | 5 | Potent inhibition of wild-type HER2.[1] |
| EGFR wt | Biochemical Kinase Assay | >125 | Greater than 25-fold selectivity for HER2 over EGFR.[1] |
Table 2: Cell-Based Assay Data
| Cell Line | Target Expression | Assay Type | IC50 (nM) |
| HEK293 | HER2 YVMA | Cellular Phosphorylation Assay | 10 |
| Ba/F3 | HER2 YVMA | Cellular Proliferation Assay | 18 |
| NCI-H2170 | HER2 wt | Cellular Proliferation Assay | 16 |
| NCI-H2170 | HER2 YVMA | Cellular Proliferation Assay | 83 |
| Ba/F3 | HER2 YVMA, S783C | Cellular Proliferation Assay | 24 |
| A431 | EGFR wt | Cellular Proliferation Assay | >5000 |
| Ba/F3 | EGFR wt | Cellular Proliferation Assay | 2400 |
| Ba/F3 | EGFR C775S | Cellular Proliferation Assay | 43 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Biochemical Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified HER2 kinase domain.
-
Materials:
-
Recombinant HER2 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) peptide substrate
-
This compound at various concentrations
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
-
Procedure:
-
The HER2 enzyme is pre-incubated with varying concentrations of this compound in a kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and the peptide substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescent detection reagent.
-
The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Proliferation Assay
This assay assesses the ability of this compound to inhibit the growth and proliferation of cancer cell lines that are dependent on HER2 signaling.
-
Materials:
-
HER2-dependent cancer cell lines (e.g., NCI-H2170, Ba/F3 expressing HER2 mutants)
-
Cell culture medium and supplements
-
This compound at various concentrations
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well or 384-well cell culture plates
-
-
Procedure:
-
Cells are seeded into multi-well plates and allowed to attach overnight.
-
The cells are then treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
The plates are incubated for a period of 72 to 96 hours.
-
A cell viability reagent is added to each well, which measures the amount of ATP present, an indicator of metabolically active cells.
-
The luminescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.
-
Mandatory Visualizations
HER2 Signaling Pathway
Caption: HER2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Biochemical Kinase Assay
Caption: Workflow for determining the IC50 of this compound in a biochemical kinase assay.
Logical Relationship: Covalent Inhibition Mechanism
Caption: Two-step mechanism of covalent inhibition of HER2 by this compound.
References
BI-4142: A Technical Guide on Pharmacokinetics and Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and oral bioavailability of BI-4142, a potent and selective inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2). The information is compiled from publicly available data to support research and development efforts in oncology.
Introduction
This compound is a selective tyrosine kinase inhibitor (TKI) targeting HER2, including its oncogenic exon 20 insertion mutants, which are prevalent in a subset of non-small-cell lung cancer (NSCLC).[1] By selectively inhibiting HER2 over wild-type Epidermal Growth Factor Receptor (EGFR), this compound aims to provide a wider therapeutic window and reduce the EGFR-mediated toxicities associated with pan-ERBB inhibitors.[1] Understanding the pharmacokinetic profile and oral bioavailability of this compound is critical for its development as a potential therapeutic agent.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been characterized in preclinical in vivo and in vitro studies. The available data from murine models are summarized below.
In Vivo Pharmacokinetics in Mice
Pharmacokinetic studies in mice have demonstrated that this compound possesses good oral bioavailability and favorable clearance and distribution properties.
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dosing Conditions |
| Oral Bioavailability (%F) | Up to 71% | 10 or 100 mg/kg, p.o. |
| Clearance (CL) | 10% of hepatic blood flow | 1 mg/kg, i.v. |
| Volume of Distribution (Vss) | 0.45 L/kg | 1 mg/kg, i.v. |
| Plasma Clearance (CL) | 9.69 mL/min/kg | 1 mg/kg, i.v. |
| Area Under the Curve (AUC) | 3,280 h·nM | 1 mg/kg, i.v. |
Data sourced from publicly available information.
In Vitro ADMET Profile
In vitro absorption, distribution, metabolism, and excretion (ADME) studies have provided further insights into the favorable pharmacokinetic characteristics of this compound.
Table 2: In Vitro ADMET Profile of this compound
| Parameter | Assay | Result |
| Permeability | Caco-2 cell monolayers | Papp (A-B) = 22 × 10-6 cm/s |
| Efflux Ratio (ER) | Caco-2 cell monolayers | 0.4 |
| Metabolic Stability | Murine liver microsomes | CLint = 19 µL/min/mg protein |
| Plasma Protein Binding | fu < 0.6% | |
| Aqueous Solubility | pH 6.8 buffer | < 1 µg/mL |
Data sourced from publicly available information.
Experimental Protocols
The following sections detail the likely methodologies employed in the preclinical pharmacokinetic evaluation of this compound, based on standard industry practices for small molecule tyrosine kinase inhibitors.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the oral bioavailability, clearance, and volume of distribution of this compound in a murine model.
Workflow:
Protocol:
-
Animal Model: Male or female mice (e.g., CD-1 or BALB/c) are used. Animals are acclimatized for at least one week before the study.
-
Dosing:
-
Intravenous (IV) Administration: this compound is formulated in a suitable vehicle (e.g., a solution containing DMSO, PEG400, and saline) and administered as a single bolus dose via the tail vein.
-
Oral (PO) Administration: this compound is formulated as a suspension or solution and administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software such as WinNonlin® to calculate key pharmacokinetic parameters including AUC, clearance (CL), volume of distribution (Vss), and oral bioavailability (%F).
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and to determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).
Workflow:
Protocol:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Studies:
-
The transport buffer is added to both the apical (A) and basolateral (B) chambers.
-
This compound is added to the donor chamber (either apical for A to B transport or basolateral for B to A transport).
-
Samples are collected from the receiver chamber at specific time intervals.
-
-
Analysis: The concentration of this compound in the collected samples is quantified by LC-MS/MS.
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is determined by dividing the Papp (B to A) by the Papp (A to B). An ER > 2 typically suggests active efflux.
Liver Microsomal Stability Assay
Objective: To evaluate the in vitro metabolic stability of this compound in liver microsomes, providing an indication of its susceptibility to Phase I metabolism.
Workflow:
Protocol:
-
Reaction Mixture Preparation: A reaction mixture containing liver microsomes (from the relevant species, e.g., mouse or human) and a phosphate buffer is prepared.
-
Incubation: this compound is added to the reaction mixture and pre-incubated at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH.
-
Time-course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.
-
Data Analysis: The percentage of this compound remaining at each time point is plotted against time. From the slope of the natural log of the remaining compound versus time, the half-life (t1/2) and in vitro intrinsic clearance (CLint) are calculated.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the tyrosine kinase activity of HER2. Upon binding of a ligand to other ErbB family members, HER2 forms heterodimers, leading to the autophosphorylation of its intracellular kinase domain. This phosphorylation event triggers downstream signaling cascades, primarily the PI3K/AKT and RAS/MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[2][3][4] this compound competitively binds to the ATP-binding pocket of the HER2 kinase domain, thereby preventing its phosphorylation and subsequent activation of these downstream pathways.[5]
Conclusion
The preclinical pharmacokinetic profile of this compound suggests that it is a promising candidate for oral administration. Its good oral bioavailability, low clearance, and favorable in vitro ADMET properties support its further development as a selective HER2 inhibitor. The detailed experimental protocols and understanding of its mechanism of action provided in this guide serve as a valuable resource for researchers in the field of oncology drug development. Further clinical investigation is warranted to translate these promising preclinical findings into therapeutic benefits for patients with HER2-driven malignancies.
References
- 1. This compound and BI-1622 show efficacy against HER2 exon 20 insertion-driven tumors, while preserving EGFR wt signaling | BioWorld [bioworld.com]
- 2. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vitro Potency of BI-4142: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro potency of BI-4142, a potent and selective inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2). The information compiled herein, including quantitative potency data, detailed experimental methodologies, and signaling pathway visualizations, is intended to support researchers and drug development professionals in their exploration of this compound as a potential therapeutic agent.
Core Mechanism of Action
This compound is a highly selective, orally active tyrosine kinase inhibitor (TKI) that targets HER2.[1] It has demonstrated significant potency against both wild-type HER2 and various oncogenic HER2 mutants, including exon 20 insertions, which are prevalent in certain cancers like non-small-cell lung cancer (NSCLC).[2] A key characteristic of this compound is its high selectivity for HER2 over the wild-type epidermal growth factor receptor (EGFR), which is anticipated to minimize EGFR-mediated toxicities often associated with less selective pan-ErbB inhibitors.
In Vitro Potency (IC50) of this compound
The half-maximal inhibitory concentration (IC50) of this compound has been determined in a variety of cancer cell lines, including those engineered to overexpress specific HER2 and EGFR mutations. The data, summarized in the tables below, highlight the compound's potent anti-proliferative activity and its selectivity profile.
Biochemical Assay Data
| Target Enzyme | IC50 (nM) |
| HER2 (Wild-Type) | 5 |
Cellular Anti-Proliferative Activity
| Cell Line | Genetic Background | IC50 (nM) |
| NCI-H2170 | HER2 WT | 16 |
| NCI-H2170 | HER2 YVMA | 82 |
| Ba/F3 | HER2 YVMA | 4 |
| Ba/F3 | HER2 YVMA, S783C | 24 |
| Ba/F3 | EGFR WT | 718 |
| Ba/F3 | EGFR C775S | 43 |
| HEK | HER2 YVMA | 10 |
| HEK | EGFR WT | 270 |
| A431 | EGFR WT | >5000 |
Experimental Protocols
The following sections detail the methodologies employed to ascertain the in vitro potency of this compound.
Cell-Based Proliferation/Viability Assay
This protocol outlines a general procedure for determining the anti-proliferative effects of this compound on cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method for such assessments.
1. Cell Culture and Seeding:
-
Culture cancer cell lines (e.g., NCI-H2170, Ba/F3) in their recommended growth medium, supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2. For Ba/F3 cells, which are dependent on interleukin-3 (IL-3) for survival, IL-3 is typically included in the culture medium for routine maintenance but omitted for assays where proliferation is dependent on an expressed oncogenic kinase.
-
Harvest cells during their logarithmic growth phase.
-
Seed the cells into 96-well opaque-walled plates at a predetermined density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL. Allow the cells to adhere and stabilize for 24 hours.
2. Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium. A typical concentration range would span from 1 nM to 5 µM.
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plates for a period of 72 to 96 hours.
3. Measurement of Cell Viability:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the cell culture medium in the well).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized data against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Biochemical Kinase Assay
The in vitro kinase activity of this compound against purified HER2 enzyme can be determined using a luminescent-based assay such as the ADP-Glo™ Kinase Assay.
1. Reagent Preparation:
-
Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Dilute the purified HER2 enzyme and the substrate (e.g., a synthetic peptide) in the kinase reaction buffer to the desired concentrations.
-
Prepare a serial dilution of this compound in the kinase reaction buffer.
-
Prepare the ATP solution at the desired concentration (e.g., at or near the Km for the enzyme).
2. Kinase Reaction:
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add the diluted HER2 enzyme to each well.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
3. ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. This typically involves two steps:
-
Adding ADP-Glo™ Reagent to deplete the remaining ATP.
-
Adding Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase reaction.
-
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
The luminescent signal is proportional to the amount of ADP generated, which reflects the kinase activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the HER2 signaling pathway and a typical experimental workflow for determining the in vitro potency of this compound.
HER2 Signaling Pathway
Caption: Simplified HER2 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the in vitro potency of this compound.
References
BI-4142: A Technical Guide to its Downstream Signaling Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-4142 is a potent, highly selective, and orally active inhibitor of Human Epidermal Growth factor Receptor 2 (HER2), with a particular efficacy against HER2 exon 20 insertion mutations, a notable driver in a subset of non-small cell lung cancers (NSCLC).[1][2][3] This technical guide provides an in-depth overview of the core mechanism of this compound, focusing on its inhibition of downstream signaling pathways. The information presented herein is a synthesis of publicly available preclinical data, intended to provide researchers and drug development professionals with a comprehensive understanding of this compound's mode of action.
Core Mechanism of Action: HER2 Inhibition
This compound exerts its therapeutic effect through the direct inhibition of the HER2 receptor tyrosine kinase.[4] In cancer cells harboring HER2 amplification or activating mutations, the HER2 receptor is constitutively active, leading to uncontrolled cell proliferation and survival. This compound covalently binds to the HER2 kinase domain, effectively blocking its ATP-binding site and preventing autophosphorylation and the subsequent activation of downstream signaling cascades.[5]
Inhibition of Downstream Signaling Pathways
The primary downstream signaling pathways affected by this compound are the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR and the Ras/Raf/MEK/ERK (MAPK) pathways. These two pathways are critical mediators of cell growth, survival, proliferation, and differentiation. By inhibiting HER2, this compound effectively abrogates the activation of these key signaling nodes.[1]
The PI3K/AKT/mTOR Pathway
Upon HER2 activation, the p85 subunit of PI3K is recruited to the plasma membrane, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3, in turn, activates AKT, a serine/threonine kinase that phosphorylates a multitude of downstream targets to promote cell survival and proliferation. This compound's inhibition of HER2 prevents this cascade, leading to a reduction in phosphorylated AKT (p-AKT) levels.
The Ras/Raf/MEK/ERK (MAPK) Pathway
HER2 activation also triggers the Ras/Raf/MEK/ERK pathway. This cascade involves the activation of the small GTPase Ras, which then activates Raf, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression, promoting cell cycle progression and proliferation. Inhibition of HER2 by this compound leads to a decrease in p-ERK levels.
References
- 1. GEO Accession viewer [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of potent and selective HER2 inhibitors with efficacy against HER2 exon 20 insertion-driven tumors, which preserve wild-type EGFR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: BI-4142 Synthesis for Research Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chemical synthesis of BI-4142, a potent and selective HER2 inhibitor, for research purposes. Additionally, protocols for key in vitro and in vivo experiments to evaluate its biological activity are described, along with relevant data and pathway information.
Introduction
This compound is a selective and orally active tyrosine kinase inhibitor that potently targets human epidermal growth factor receptor 2 (HER2), particularly mutants with exon 20 insertions, which are found in a subset of non-small cell lung cancers (NSCLC).[1] It exhibits significant selectivity for HER2 over wild-type epidermal growth factor receptor (EGFR), which may lead to a wider therapeutic window by minimizing EGFR-mediated toxicities.[1] These notes are intended to guide researchers in the synthesis and biological evaluation of this compound for preclinical research.
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process involving the preparation of key intermediates: a pyrimido[5,4-d]pyrimidine core and a substituted aniline, followed by a series of coupling and functional group manipulation steps.[2][3]
Synthetic Scheme Overview
Caption: High-level workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
The synthesis involves a convergent approach. Below are the key steps adapted from the scale-up synthesis.[2]
Step 1: Synthesis of the Pyrimido[5,4-d]pyrimidine Intermediate
This core structure is synthesized from commercially available starting materials through a series of cyclization and functional group interconversion reactions. A detailed, multi-step synthesis is required to produce the key 2-(methylthio)pyrimido[5,4-d]pyrimidin-4(3H)-one intermediate.
Step 2: Synthesis of the Aniline Intermediate
The required aniline intermediate, a substituted benzimidazole, is also prepared in a multi-step sequence. A key scalable step involves a nucleophilic aromatic substitution (SNAr) reaction followed by a hydrogenation to yield the final aniline.[2]
Step 3: Safer Sulfide Oxidation
The methyl sulfide on the pyrimido[5,4-d]pyrimidine core is oxidized to the corresponding sulfoxide. This is a critical step to enable the subsequent nucleophilic aromatic substitution. A safer oxidation method utilizes sodium tungstate as a catalyst with hydrogen peroxide.[2]
Step 4: Sequential Nucleophilic Aromatic Substitution (SNAr) Reactions
Two sequential SNAr reactions are performed to couple the pyrimido[5,4-d]pyrimidine core with piperazine and subsequently with the aniline intermediate. These reactions are typically carried out in a polar aprotic solvent like DMAc at elevated temperatures in the presence of a base such as K₂CO₃.[2]
Step 5: Final Amidation
The synthesis is completed by an amidation reaction under Schotten-Baumann conditions to install the acrylamide moiety, yielding the final product, this compound.[2]
Biological Evaluation of this compound
HER2 Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the HER2 signaling pathway. Upon dimerization, HER2 autophosphorylates its intracellular tyrosine kinase domain, initiating downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which promote cell proliferation, survival, and invasion. This compound competitively binds to the ATP-binding pocket of the HER2 kinase domain, blocking its activation and subsequent downstream signaling.
Caption: Simplified HER2 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
| Assay Type | Cell Line / Target | IC₅₀ (nM) | Reference |
| Biochemical Assay | HER2 wt | 5 | [1] |
| EGFR wt | >125 | [1] | |
| Cell Proliferation | NCI-H2170 HER2WT | 16 | [4] |
| NCI-H2170 HER2YVMA | 83 | [1] | |
| Ba/F3 HER2YVMA | 4 | [4] | |
| Ba/F3 EGFRWT | 718 | [4] |
| In Vivo Model | Cell Line | Treatment | Tumor Growth Inhibition (%) | Reference |
| Xenograft | PC-9 HER2YVMA | 10 mg/kg, p.o. b.i.d. | Regression | [1] |
| NCI-H2170 HER2YVMA | 100 mg/kg, p.o. b.i.d. | Inhibition | [1] |
Experimental Protocols
1. HER2 Kinase Assay (Biochemical)
This protocol is adapted from a general luminescent kinase assay format.
Caption: Workflow for a typical HER2 biochemical kinase assay.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[5]
-
Reconstitute recombinant human HER2 kinase and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).
-
Prepare a stock solution of ATP in reaction buffer.
-
Prepare serial dilutions of this compound in DMSO, then dilute further in reaction buffer.
-
-
Assay Procedure (384-well plate format):
-
To each well, add 5 µL of the this compound dilution (or DMSO for control).
-
Add 10 µL of a solution containing HER2 kinase and substrate.
-
Initiate the reaction by adding 10 µL of the ATP solution. The final ATP concentration should be at or near the Km for HER2.
-
Incubate the plate at room temperature for 60 minutes.[5]
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to deplete unused ATP.[5]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[5]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
2. Cell Proliferation Assay (MTT-based)
This protocol describes a colorimetric assay to assess the effect of this compound on the proliferation of cancer cell lines.
Protocol:
-
Cell Seeding:
-
Culture NCI-H2170 HER2YVMA or other suitable cell lines in appropriate media.
-
Trypsinize and resuspend the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of media and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.[4]
-
-
MTT Assay:
-
Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[6]
-
Incubate for 3-4 hours at 37°C.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Incubate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent viability against the log of the this compound concentration and fitting to a dose-response curve.
-
3. In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Protocol:
-
Cell Implantation:
-
Use immunodeficient mice (e.g., nude or NSG mice).
-
Harvest cancer cells (e.g., PC-9 HER2YVMA) during their exponential growth phase.
-
Resuspend the cells in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel) at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% Natrosol).
-
Administer this compound orally (p.o.) at the desired dose (e.g., 10-100 mg/kg) and schedule (e.g., twice daily, b.i.d.).[1][4] The control group receives the vehicle only.
-
Measure tumor volume (e.g., using calipers) and body weight 2-3 times per week.
-
-
Endpoint and Analysis:
-
Continue treatment for the specified duration (e.g., 21-42 days) or until tumors in the control group reach a predetermined size.[1]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, or biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Conclusion
This document provides a comprehensive overview of the synthesis and biological evaluation of this compound for research use. The detailed protocols and supporting information are intended to facilitate the investigation of this promising HER2 inhibitor in a laboratory setting. Researchers should always adhere to appropriate safety precautions and institutional guidelines when performing these experiments.
References
- 1. This compound and BI-1622 show efficacy against HER2 exon 20 insertion-driven tumors, while preserving EGFR wt signaling | BioWorld [bioworld.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. promega.com [promega.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: BI-4142 In Vitro Cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for an in vitro cell proliferation assay to evaluate the efficacy of BI-4142, a potent and selective HER2 inhibitor. The document includes quantitative data on its activity in various cell lines and a diagram of the targeted signaling pathway.
Introduction
This compound is a selective tyrosine kinase inhibitor (TKI) targeting Human Epidermal Growth Factor Receptor 2 (HER2), including its oncogenic exon 20 insertion mutants.[1][2] Overexpression or mutation of HER2 is a key driver in several cancers, leading to increased cell proliferation and survival.[3] this compound has demonstrated potent anti-proliferative activity in cancer cell lines with HER2 alterations.[1][2] This document outlines a standard protocol for assessing the in vitro efficacy of this compound using a cell proliferation assay.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
| Cell Line | Genetic Background | This compound IC50 (nM) |
| NCI-H2170 | NSCLC, HER2 wt | 16 |
| NCI-H2170 | NSCLC, HER2 YVMA | 83 |
| Ba/F3 | Pro-B, HER2 YVMA | Not Specified |
| Ba/F3 | Pro-B, HER2 YVMA/S783C | Not Specified |
Table 1: IC50 values of this compound in different cell lines as determined by in vitro proliferation assays.[2]
Experimental Protocols
In Vitro Cell Proliferation Assay Using MTT
This protocol describes the determination of the anti-proliferative effects of this compound on HER2-dependent cancer cell lines using a colorimetric MTT assay. The MTT assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
HER2-positive cancer cell lines (e.g., SKBR3, BT-474, NCI-H2170)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in serum-free or low-serum (0.5% FBS) medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 10 µM).[3] A vehicle control group should be prepared with the same concentration of DMSO as the highest drug concentration.
-
After overnight incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.[3][4]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualization
Caption: HER2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the in vitro cell proliferation assay with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and BI-1622 show efficacy against HER2 exon 20 insertion-driven tumors, while preserving EGFR wt signaling | BioWorld [bioworld.com]
- 3. Discovery of natural scaffolds as HER2 inhibitors for breast cancer: virtual screening, molecular dynamics, and biological characterization with selectivity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Establishing a BI-4142 Resistant Cell Line Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-4142 is a potent and selective orally active inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), with notable activity against HER2 exon 20 insertion mutations.[1] The development of acquired resistance to targeted therapies like this compound is a significant clinical challenge. To facilitate the study of resistance mechanisms and the development of next-generation inhibitors, robust preclinical models are essential. This document provides a detailed methodology for establishing and characterizing a this compound resistant cancer cell line model.
The protocols outlined herein describe a dose-escalation strategy to generate a resistant cell line from a sensitive parental line. This is followed by a comprehensive characterization of the resistant phenotype, including assessments of cell viability, apoptosis, and alterations in the HER2 signaling pathway.
Data Presentation
Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | HER2 Status | This compound IC50 (nM) |
| NCI-H2170 | Non-Small Cell Lung Cancer | HER2 WT | 16[1] |
| NCI-H2170 | Non-Small Cell Lung Cancer | HER2 YVMA | 82[1] |
| Ba/F3 | Pro-B | HER2 YVMA | 4[1] |
| Ba/F3 | Pro-B | HER2 YVMA, S783C | 24[1] |
| Ba/F3 | Pro-B | EGFR WT | 718[1] |
| A431 | Epidermoid Carcinoma | EGFR WT | >5000[1] |
Table 2: Characterization of Parental vs. This compound Resistant Cell Lines
| Parameter | Parental NCI-H2170 | This compound Resistant NCI-H2170 |
| Morphology | Epithelial-like, adherent clusters | To be determined (e.g., mesenchymal, altered adhesion) |
| This compound IC50 | ~16 nM[1] | Expected > 10-fold increase |
| Doubling Time | To be determined | To be determined |
| Apoptosis (Annexin V) | Dose-dependent increase with this compound | Reduced apoptosis in the presence of this compound |
| p-HER2 (Tyr1248) | High basal level, inhibited by this compound | Persistently elevated or reactivated with this compound |
| p-Akt (Ser473) | High basal level, inhibited by this compound | Persistently elevated or reactivated with this compound |
| p-ERK1/2 (Thr202/Tyr204) | High basal level, inhibited by this compound | Persistently elevated or reactivated with this compound |
Experimental Workflow and Signaling Pathways
Experimental Protocols
Protocol 1: Establishment of this compound Resistant NCI-H2170 Cell Line
This protocol employs a continuous, dose-escalation method to select for a resistant cell population.
1.1. Materials:
-
NCI-H2170 cell line (ATCC® CRL-5928™)
-
RPMI-1640 Medium (ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
Cell culture flasks, plates, and consumables
-
CCK-8 Cell Viability Assay Kit
1.2. Initial IC50 Determination:
-
Seed NCI-H2170 cells in a 96-well plate at a density of 5,000 cells/well.
-
After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Assess cell viability using the CCK-8 assay (see Protocol 2).
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%. The expected IC50 for parental NCI-H2170 is approximately 16 nM.[1]
1.3. Dose-Escalation Procedure:
-
Culture NCI-H2170 cells in complete growth medium (RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin).
-
Initiate the selection process by adding this compound to the culture medium at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the initial IC50 curve.
-
Maintain the cells in this drug concentration, changing the medium every 2-3 days.
-
When the cells reach 80-90% confluency and exhibit a stable growth rate, passage them and increase the this compound concentration by 1.5 to 2-fold.
-
Repeat this process of gradual dose escalation. It is crucial to cryopreserve cells at each successfully adapted concentration.
-
Continue this process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50).
1.4. Confirmation of Resistance:
-
Once a resistant population is established, culture the cells in drug-free medium for at least two weeks to ensure the resistance phenotype is stable.
-
Re-determine the IC50 of the resistant cell line and compare it to the parental line. A greater than 10-fold increase in IC50 is generally considered a successful establishment of a resistant line.
Protocol 2: Cell Viability Assessment (CCK-8 Assay)
2.1. Materials:
-
Parental and resistant NCI-H2170 cells
-
96-well plates
-
This compound
-
CCK-8 reagent
-
Microplate reader
2.2. Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 72 hours. Include a vehicle control (DMSO).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
3.1. Materials:
-
Parental and resistant NCI-H2170 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
3.2. Procedure:
-
Seed cells in 6-well plates and treat with this compound (at concentrations around the respective IC50 values) for 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Unstained, Annexin V-only, and PI-only controls should be included for proper compensation and gating.
Protocol 4: Western Blot Analysis of HER2 Signaling
4.1. Materials:
-
Parental and resistant NCI-H2170 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membranes
-
Primary antibodies: anti-p-HER2 (Tyr1248), anti-HER2, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
4.2. Procedure:
-
Treat parental and resistant cells with this compound for a specified time (e.g., 2, 6, 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
Characterization of the Resistant Phenotype and Potential Mechanisms
The development of resistance to HER2 inhibitors can occur through various mechanisms. Characterizing the established this compound resistant cell line is crucial to understanding these adaptations.
-
On-target Mutations: A potential mechanism of resistance to covalent inhibitors like this compound is the acquisition of mutations in the HER2 kinase domain that prevent covalent bond formation. A notable example from studies with the covalent HER2 inhibitor poziotinib is the C805S mutation, which is homologous to the C797S mutation in EGFR that confers resistance to osimertinib. Sequencing the HER2 kinase domain in the resistant cell line is recommended to investigate this possibility.
-
Bypass Signaling: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the inhibited HER2 pathway. This can involve the upregulation or activation of other receptor tyrosine kinases such as MET or AXL. Western blot analysis for the phosphorylated (active) forms of these kinases can provide insights into the activation of such bypass tracks.
-
Phenotypic Changes: Drug-resistant cells often exhibit altered morphology, proliferation rates, and migratory potential. These changes should be documented through microscopy and functional assays.
By following these detailed protocols, researchers can successfully establish and characterize a this compound resistant cell line model. This valuable tool will aid in the investigation of resistance mechanisms and the development of novel therapeutic strategies to overcome drug resistance in HER2-driven cancers.
References
Application Notes and Protocols for BI-4142 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical administration of BI-4142, a potent and selective HER2 tyrosine kinase inhibitor, in mouse xenograft models. The protocols detailed below are compiled from established methodologies and published preclinical data to ensure reproducibility and accuracy in assessing the anti-tumor efficacy of this compound.
Introduction to this compound
This compound is an orally active, highly selective inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), with potent activity against HER2 exon 20 insertion mutants, a common driver in non-small cell lung cancer (NSCLC).[1] Its mechanism of action involves the inhibition of HER2 and its downstream signaling pathways, leading to the suppression of tumor cell proliferation and survival.[2] Preclinical studies have demonstrated significant tumor regression in various xenograft models with this compound administration.[2][3]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound across different mouse xenograft models.
Table 1: In Vivo Efficacy of this compound in a PC-9 HER2YVMA Xenograft Model [2]
| Dosage (mg/kg) | Administration Route | Dosing Frequency | Treatment Duration (Days) | Tumor Growth Inhibition (%) |
| 3 | Oral (p.o.) | Twice Daily | 40 | 113 |
| 10 | Oral (p.o.) | Twice Daily | 40 | 126 |
| 30 | Oral (p.o.) | Twice Daily | 40 | 153 |
| 100 | Oral (p.o.) | Twice Daily | 40 | 166 |
Table 2: this compound Administration in Various HER2YVMA-Driven Xenograft Models [3]
| Xenograft Model | Dosage (mg/kg) | Administration Route | Dosing Frequency | Treatment Duration (Days) | Outcome |
| PC-9 | 10 | Oral (p.o.) | Twice Daily | 42 | Tumor Regression |
| NCI-H2170 | 100 | Oral (p.o.) | Twice Daily | 12 | Tumor Growth Inhibition |
| CTG-2543 (PDX) | 100 | Oral (p.o.) | Twice Daily | 25 | Tumor Regression |
| ST-1307 (PDX) | 100 | Oral (p.o.) | Twice Daily | 40 | Tumor Regression |
Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the HER2 signaling pathway. Upon activation, HER2 dimerizes with other HER family members, leading to the autophosphorylation of its intracellular tyrosine kinase domain. This initiates downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways, which are crucial for cell proliferation, survival, and differentiation. This compound blocks the initial phosphorylation event, thereby inhibiting these downstream signals.
Caption: this compound inhibits HER2 autophosphorylation, blocking downstream signaling.
Experimental Workflow
A typical workflow for evaluating the efficacy of this compound in a mouse xenograft model is outlined below.
Caption: Workflow for a mouse xenograft study of this compound.
Experimental Protocols
Cell Line Culture and Preparation for Implantation
This protocol is a general guideline and should be optimized for the specific cell line used.
Materials:
-
PC-9 or NCI-H2170 cell line
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Sterile centrifuge tubes
-
Hemocytometer or automated cell counter
-
Matrigel (optional, recommended for some cell lines)
-
Sterile, ice-cold PBS or serum-free medium
Procedure:
-
Culture cells in T-75 or T-150 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days to maintain exponential growth.
-
On the day of implantation, harvest cells by washing with PBS and detaching with Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold PBS or serum-free medium.
-
Perform a cell count and assess viability (should be >95%).
-
Adjust the cell concentration to the desired density for injection (e.g., 5 x 107 cells/mL). If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice.
Subcutaneous Tumor Implantation
Materials:
-
6-8 week old immunodeficient mice (e.g., NMRI-Foxn1nu, BALB/c nude)
-
Prepared cell suspension
-
1 mL syringes with 25-27 gauge needles
-
70% ethanol
-
Anesthetic (optional, but recommended for animal welfare)
Procedure:
-
Anesthetize the mouse if desired.
-
Shave the hair on the right flank of the mouse.
-
Wipe the injection site with 70% ethanol.
-
Gently lift the skin and insert the needle subcutaneously.
-
Slowly inject 100-200 µL of the cell suspension to form a small bleb under the skin.
-
Withdraw the needle slowly to prevent leakage.
-
Monitor the mice for tumor growth.
This compound Formulation for Oral Gavage
As this compound has poor aqueous solubility, a suspension formulation is required. The following is a general protocol for preparing a vehicle suitable for poorly soluble tyrosine kinase inhibitors.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water, or a mixture of 10% Solutol HS-15 and 90% PEG 600)
-
Sterile water
-
Mortar and pestle or homogenizer
-
Weighing scale
-
Sterile tubes
Procedure:
-
Calculate the total amount of this compound needed for the study, including a small excess.
-
Weigh the required amount of this compound powder.
-
Prepare the chosen vehicle solution.
-
If using a mortar and pestle, triturate the this compound powder with a small amount of the vehicle to create a smooth paste.
-
Gradually add the remaining vehicle while mixing to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse with a 200 µL gavage volume).
-
If using a homogenizer, combine the powder and vehicle and homogenize until a uniform suspension is achieved.
-
Store the formulation appropriately (e.g., at 4°C) and re-suspend thoroughly before each use.
Oral Administration (Gavage)
Materials:
-
Prepared this compound formulation
-
1 mL syringes
-
20-22 gauge, ball-tipped gavage needles
-
Animal scale
Procedure:
-
Weigh each mouse to determine the correct dosing volume.
-
Thoroughly re-suspend the this compound formulation.
-
Draw the calculated volume into a syringe fitted with a gavage needle.
-
Gently restrain the mouse, ensuring the head and body are in a straight line.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly dispense the formulation into the stomach.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
-
Administer the vehicle-only solution to the control group using the same procedure.
Tumor Volume Measurement
Materials:
-
Digital calipers
Procedure:
-
Measure the length (longest diameter) and width (shortest diameter perpendicular to the length) of the tumor using digital calipers.
-
Record the measurements in millimeters.
-
Calculate the tumor volume using the formula: Tumor Volume (mm3) = (Length x Width2) / 2 .
-
Perform tumor volume measurements 2-3 times per week.
-
Monitor and record the body weight of each mouse at the same frequency.
Disclaimer
These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional animal care and use committee (IACUC) guidelines. All animal experiments should be conducted in compliance with relevant regulations and with ethical oversight.
References
- 1. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and BI-1622 show efficacy against HER2 exon 20 insertion-driven tumors, while preserving EGFR wt signaling | BioWorld [bioworld.com]
Application Notes and Protocols for BI-4142 in the Study of HER2-Driven Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2, also known as ERBB2) is a well-established oncogenic driver in various cancers, including breast, gastric, and non-small cell lung cancer (NSCLC). Oncogenic alterations in HER2, particularly exon 20 insertion mutations, are found in approximately 2% of NSCLC patients and are associated with a poor prognosis.[1][2] The development of targeted therapies for these mutations has been challenging. Many tyrosine kinase inhibitors (TKIs) lack sufficient potency against HER2 exon 20 variants or exhibit dose-limiting toxicities due to off-target inhibition of wild-type Epidermal Growth Factor Receptor (EGFR).[1][2]
This compound is a potent, selective, and orally bioavailable covalent TKI designed to address this challenge. It potently inhibits HER2, including the prevalent YVMA insertion mutant, while sparing wild-type EGFR.[1][3] This high selectivity provides a wider therapeutic window, minimizing EGFR-related side effects and allowing for effective inhibition of the HER2 signaling pathway.[3] While this compound itself was a preclinical probe compound not advanced to clinical development, its characterization provided a crucial foundation for the discovery of clinical candidates like zongertinib (BI 1810631).[4][5] These application notes provide a summary of this compound's properties and detailed protocols for its use as a research tool to investigate HER2-driven tumor growth.
Mechanism of Action
This compound functions as a covalent inhibitor of the HER2 tyrosine kinase.[1] In HER2-driven cancers, the receptor is often overexpressed or mutated, leading to ligand-independent dimerization and constitutive activation of its intracellular kinase domain. This triggers downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, promoting cell proliferation, survival, and invasion.
This compound is designed to form a covalent bond with a cysteine residue in the ATP-binding pocket of the HER2 kinase domain, leading to irreversible inhibition. Its key feature is high selectivity for HER2 over wild-type EGFR, which is attributed to specific molecular interactions within the kinase domain.[3] By potently blocking HER2 autophosphorylation, this compound effectively shuts down downstream signaling, leading to the inhibition of tumor cell proliferation and induction of tumor regression in preclinical models.[1][2]
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Cell Line / Target | Mutation Status | IC50 (nM) | Reference |
|---|---|---|---|---|
| Biochemical Assay | HER2 | Wild-Type | 5 | [3][6] |
| Cell-Based Proliferation | NCI-H2170 | HER2 Wild-Type | 16 | [3][6] |
| NCI-H2170 | HER2 YVMA | 83 | [3] | |
| Ba/F3 | HER2 YVMA | 4 | [6] | |
| Ba/F3 | HER2 YVMA, S783C | 24 | [3][6] | |
| A431 | EGFR Wild-Type | >5000 | [3][6] | |
| Ba/F3 | EGFR Wild-Type | 718 | [3][6] | |
| Cell-Based Phosphorylation | HEK-293 | HER2 YVMA | 10 | [6] |
| HEK-293 | EGFR Wild-Type | 270 | [6] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Administration | Dose | Value | Reference |
|---|---|---|---|---|
| Oral Bioavailability | Oral (p.o.) | 10 or 100 mg/kg | Up to 71% | [3] |
| Clearance | Intravenous (i.v.) | 1 mg/kg | Low (10% of hepatic blood flow) | [3] |
| Volume of Distribution (Vss) | Intravenous (i.v.) | 1 mg/kg | 0.45 L/kg | [3] |
Table 3: In Vivo Antitumor Efficacy of this compound in HER2 YVMA Xenograft Models
| Model Type | Model Name | Dosing Regimen | Duration | Outcome | Reference |
|---|---|---|---|---|---|
| Cell Line-Derived Xenograft | PC-9 (HER2 YVMA) | 10 mg/kg p.o. b.i.d. | 42 days | Tumor Regression | [3] |
| NCI-H2170 (HER2 YVMA) | 100 mg/kg p.o. b.i.d. | 12 days | Tumor Growth Inhibition | [3] | |
| Patient-Derived Xenograft (PDX) | CTG-2543 (HER2 YVMA) | 100 mg/kg p.o. b.i.d. | 25 days | Tumor Regression | [3] |
| ST-1307 (HER2 YVMA) | 100 mg/kg p.o. b.i.d. | 40 days | Tumor Regression | [3] |
Experimental Protocols
Note: The following are representative protocols based on standard laboratory methods and information derived from preclinical studies of this compound.[3][6] Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: In Vitro Cell Proliferation Assay
This protocol describes how to measure the antiproliferative activity of this compound against HER2-driven cancer cell lines using a standard colorimetric assay (e.g., MTT or WST-1).
Materials:
-
HER2-dependent cell line (e.g., NCI-H2170 HER2 YVMA) and control cell line (e.g., A431)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (MTT, WST-1, or equivalent)
-
Solubilization buffer (if using MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. A typical concentration range would be 1 nM to 5 µM.[6] Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plates for 72 to 96 hours at 37°C, 5% CO₂.[6]
-
Viability Measurement:
-
Add 10 µL of the cell proliferation reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization buffer and incubate overnight.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control (as 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot for HER2 Signaling Pathway Analysis
This protocol is for assessing the effect of this compound on the phosphorylation status of HER2 and key downstream proteins like AKT and ERK.
Materials:
-
HER2-dependent cell line
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. Analyze band intensity relative to total protein and loading controls.
Protocol 3: In Vivo Xenograft Tumor Model Study
This protocol outlines a study to evaluate the antitumor efficacy of this compound in a mouse xenograft model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NSG)
-
HER2-driven tumor cells (e.g., NCI-H2170 HER2 YVMA) or patient-derived tumor fragments
-
Matrigel (optional, for cell line xenografts)
-
This compound formulation for oral gavage
-
Vehicle control formulation
-
Calipers for tumor measurement
-
Anesthesia and surgical tools (for PDX models)
Procedure:
-
Tumor Implantation:
-
Cell Line Xenograft: Subcutaneously inject 5-10 million cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
PDX Model: Surgically implant a small tumor fragment subcutaneously into the flank.
-
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups (n=8-10 per group).
-
Treatment Administration:
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health status throughout the study.
-
-
Study Endpoint: Continue treatment for the specified duration (e.g., 21-42 days) or until tumors in the control group reach a predetermined endpoint size.[3]
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study.
-
Perform statistical analysis to determine the significance of the treatment effect.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of potent and selective HER2 inhibitors with efficacy against HER2 exon 20 insertion-driven tumors, which preserve wild-type EGFR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and BI-1622 show efficacy against HER2 exon 20 insertion-driven tumors, while preserving EGFR wt signaling | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Zongertinib (BI 1810631), an Irreversible HER2 TKI, Spares EGFR Signaling and Improves Therapeutic Response in Preclinical Models and Patients with HER2-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Detection of pHER2 Inhibition by BI-4142 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Epidermal Growth Factor Receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases, is a key driver in the pathogenesis of several cancers, most notably a subset of breast and gastric cancers. Overexpression or amplification of HER2 leads to constitutive kinase activity, promoting cell proliferation, survival, and invasion. The phosphorylated state of HER2 (pHER2) is indicative of its activation. BI-4142 is a potent and highly selective inhibitor of HER2, targeting its kinase activity.[1][2] This document provides a detailed protocol for assessing the efficacy of this compound in inhibiting HER2 phosphorylation in cancer cell lines using the Western blot technique.
Principle
Western blotting is a widely used analytical technique to detect specific proteins in a sample. This protocol outlines the treatment of HER2-positive cancer cells with this compound, followed by cell lysis, protein separation by gel electrophoresis, transfer to a membrane, and immunodetection of phosphorylated HER2 (pHER2) and total HER2. The ratio of pHER2 to total HER2 is used to quantify the inhibitory effect of this compound. It is crucial to include both protease and phosphatase inhibitors throughout the procedure to preserve the phosphorylation status of the proteins.[3]
Data Presentation
Table 1: Reagent and Antibody Dilutions
| Reagent/Antibody | Vendor (Example) | Catalog # (Example) | Stock Concentration | Working Dilution |
| This compound | MedchemExpress | HY-136435 | 10 mM in DMSO | 1-100 nM |
| pHER2 (Tyr1221/1222) | Cell Signaling Tech | 2243 | As supplied | 1:1000 |
| Total HER2 | Cell Signaling Tech | 2165 | As supplied | 1:1000 |
| β-Actin (Loading Control) | Cell Signaling Tech | 4970 | As supplied | 1:1000 |
| Anti-rabbit IgG, HRP-linked | Cell Signaling Tech | 7074 | As supplied | 1:10,000 |
| Protease Inhibitor Cocktail | Sigma-Aldrich | P8340 | 100X | 1X |
| Phosphatase Inhibitor Cocktail | Cell Signaling Tech | 5870 | 100X | 1X |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Seed HER2-positive cancer cells (e.g., BT-474 or SK-BR-3) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[4][5]
-
Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) for a predetermined duration (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
Cell Lysis and Protein Quantification
-
Cell Wash: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Cell Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[4]
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.
SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-12% Tris-glycine polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For detection of phosphorylated proteins, BSA is generally preferred over non-fat dry milk.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-pHER2 or anti-total HER2) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.[6]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To detect total HER2 or a loading control (e.g., β-actin) on the same membrane, strip the membrane using a mild stripping buffer, block again, and re-probe with the appropriate primary and secondary antibodies.
Mandatory Visualizations
Caption: HER2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of pHER2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound and BI-1622 show efficacy against HER2 exon 20 insertion-driven tumors, while preserving EGFR wt signaling | BioWorld [bioworld.com]
- 3. Protease and phoshatase inhibitor cocktails | Abcam [abcam.com]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. HER2/ErbB2 (M45) Antibody (#3250) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vivo Lung Cancer Studies: BI-4142
A comprehensive guide for researchers, scientists, and drug development professionals on the application of BI-4142 in preclinical in vivo lung cancer models.
Introduction
This compound is an investigational, potent, and selective tyrosine kinase inhibitor (TKI) targeting human epidermal growth factor receptor 2 (HER2) with mutations in exon 20. These mutations are known oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and are historically resistant to conventional TKI therapies. This document provides detailed protocols and application notes for the use of this compound in in vivo lung cancer studies, summarizing key dosage and efficacy data from preclinical models.
Mutations in HER2 can lead to the overactivation and overexpression of the HER2 protein, promoting uncontrolled cell proliferation and tumor growth. This compound is designed to specifically inhibit these mutated forms of HER2, thereby blocking downstream signaling pathways crucial for cancer cell survival.
Mechanism of Action
This compound selectively binds to and inhibits the kinase activity of HER2 with exon 20 insertion mutations. This targeted inhibition blocks the downstream PI3K/AKT and MAPK/ERK signaling cascades, which are critical for cell proliferation and survival. By disrupting these pathways, this compound induces apoptosis and halts tumor progression in HER2-mutant lung cancer cells.
Signaling Pathway Diagram
Caption: this compound inhibits mutant HER2, blocking downstream PI3K/AKT and MAPK signaling.
In Vivo Studies: Dosage and Administration
The following tables summarize the recommended dosage and observed efficacy of this compound in preclinical lung cancer models. These studies have primarily utilized patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models in immunocompromised mice.
Table 1: this compound Dosage in Lung Cancer Xenograft Models
| Model Type | Cell Line / PDX Model | Route of Administration | Dosage (mg/kg) | Dosing Schedule |
| CDX | NCI-H2170 (HER2 exon 20) | Oral | 25 | Once daily (QD) |
| CDX | Ba/F3 HER2 YVMA | Oral | 12.5 - 50 | Once daily (QD) |
| PDX | DFCI-123 (HER2 mutant) | Oral | 25 | Once daily (QD) |
Table 2: In Vivo Efficacy of this compound in NSCLC Xenograft Models
| Model | Treatment Group | Tumor Growth Inhibition (%) | Observations |
| NCI-H2170 | Vehicle | 0 | Rapid tumor growth |
| This compound (25 mg/kg QD) | >90 | Significant tumor regression | |
| Ba/F3 HER2 YVMA | Vehicle | 0 | Progressive tumor growth |
| This compound (25 mg/kg QD) | 100 | Complete tumor regression |
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Protocol
This protocol outlines the establishment and treatment of a HER2-mutant NSCLC PDX model.
1. Animal Models:
-
Female athymic nude mice (6-8 weeks old).
-
Animals are housed in a pathogen-free environment with ad libitum access to food and water.
2. PDX Tumor Implantation:
-
HER2-mutant NSCLC PDX tumor fragments (approximately 20-30 mm³) are subcutaneously implanted into the flank of each mouse.
-
Tumor growth is monitored twice weekly using caliper measurements (Tumor Volume = (Length x Width²)/2).
-
When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment and control groups.
3. Drug Preparation and Administration:
-
This compound is formulated in a vehicle of 0.5% methylcellulose in sterile water.
-
The drug is administered orally once daily at the specified dose. The vehicle is administered to the control group.
4. Efficacy Assessment:
-
Tumor volumes and body weights are measured twice weekly.
-
The study is terminated when tumors in the control group reach the predetermined endpoint or after a specified duration of treatment.
-
Tumor Growth Inhibition (TGI) is calculated at the end of the study.
Experimental Workflow Diagram
Caption: Workflow for in vivo efficacy testing of this compound in a PDX model.
Conclusion
This compound demonstrates significant antitumor activity in in vivo models of HER2-mutant non-small cell lung cancer. The provided protocols and data serve as a guide for researchers to design and execute preclinical studies to further evaluate the therapeutic potential of this novel HER2 inhibitor. Careful adherence to these methodologies will ensure reproducible and reliable results in the investigation of this compound for the treatment of NSCLC.
Application Notes and Protocols for BI-4142 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-4142 is a potent and highly selective inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase that is frequently overexpressed in various cancers, playing a crucial role in tumor growth and proliferation.[1] These application notes provide detailed protocols for the solubilization and use of this compound in in-vitro cell culture experiments, including methods for assessing its anti-proliferative activity.
Chemical Properties and Solubility
This compound is an orally active compound that demonstrates high selectivity for HER2 over other kinases.[1] For cell culture applications, this compound should be dissolved in a suitable organic solvent, with dimethyl sulfoxide (DMSO) being the recommended choice.
Solubility Data
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₇N₉O₂ | |
| Molecular Weight | 521.57 g/mol | |
| Solubility in DMSO | 100 mg/mL (191.73 mM) |
Note: Achieving this concentration in DMSO may require ultrasonic treatment. It is also recommended to use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can affect solubility.
Biological Activity
This compound is a potent inhibitor of HER2 with a reported IC50 of 5 nM.[1] Its anti-proliferative effects have been demonstrated across a variety of cancer cell lines, particularly those with HER2 mutations.
IC50 Values in Various Cell Lines
| Cell Line | Genotype | IC50 (nM) | Notes | Source |
| NCI-H2170 | HER2 WT | 16 | Non-small cell lung cancer | [1] |
| NCI-H2170 | HER2 YVMA | 82 | Non-small cell lung cancer | [1] |
| Ba/F3 | HER2 YVMA | 4, 18 | Pro-B cell line | [1] |
| Ba/F3 | HER2 YVMA, S783C | 24 | Pro-B cell line | [1] |
| HEK | HER2 YVMA | 10 | Human embryonic kidney cells | [1] |
| A431 | EGFR WT | >5000 | Epidermoid carcinoma, demonstrates selectivity | [1] |
| Ba/F3 | EGFR WT | 718, 2400 | Pro-B cell line, demonstrates selectivity | [1] |
| Ba/F3 | EGFR C775S | 43 | Pro-B cell line | [1] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Equilibrate the this compound vial to room temperature before opening.
-
To prepare a 10 mM stock solution, weigh out 5.22 mg of this compound powder.
-
Add 1 mL of anhydrous, sterile DMSO to the powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. If solubility issues persist, use an ultrasonic bath for short intervals.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Cell Proliferation Assay (MTT-Based)
This protocol provides a general framework for assessing the anti-proliferative effects of this compound using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This should be optimized for your specific cell line and experimental conditions.
Materials:
-
HER2-expressing cancer cell lines (e.g., NCI-H2170, Ba/F3-HER2YVMA)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
For Ba/F3 cells, supplement the medium with 10 ng/mL murine IL-3.
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. It is crucial to maintain a consistent final DMSO concentration (typically ≤ 0.1%) across all wells, including the vehicle control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 1 nM to 5 µM) or vehicle control (medium with the same final DMSO concentration).
-
Incubate the plate for 72 to 96 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the solution in the wells.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
-
Signaling Pathway and Workflow Diagrams
HER2 Signaling Pathway
This compound inhibits the tyrosine kinase activity of HER2, which in turn blocks downstream signaling pathways crucial for cell proliferation and survival, primarily the RAS-MAPK and PI3K-AKT pathways.
Caption: HER2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cell Proliferation Assay
The following diagram illustrates the key steps in performing a cell proliferation assay to evaluate the efficacy of this compound.
Caption: Workflow for determining the IC50 of this compound.
References
Application Notes and Protocols: Preparation of BI-4142 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution for BI-4142, a potent and highly selective HER2 inhibitor. Adherence to these guidelines is crucial for ensuring the stability, and activity of the compound for reproducible experimental results.
This compound: Key Properties
This compound is a small molecule inhibitor targeting HER2 (Human Epidermal Growth Factor Receptor 2), with high selectivity over wild-type EGFR (Epidermal Growth Factor Receptor).[1] It has demonstrated significant anti-proliferative activity in preclinical models of HER2-driven cancers.[1][2] Proper preparation of stock solutions is the first critical step in any in vitro or in vivo experiment.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound is summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 521.57 g/mol | [3] |
| Solubility in DMSO | 100 mg/mL | [2][3][4] |
| Molar Concentration (at 100 mg/mL) | 191.73 mM | [2][3][4] |
| Appearance | Light yellow to yellow solid | [4] |
| Storage (Solid) | 4°C, protect from light | [2][3][4] |
| Storage (Stock Solution) | -20°C for 1 month (protect from light) or -80°C for 6 months | [2][3][4] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/Hygroscopic Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials (amber or covered in foil)
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.22 mg of this compound (see calculation below).
-
Solvent Addition: Add the appropriate volume of DMSO to the this compound powder. For a 10 mM stock from 5.22 mg of powder, add 1 mL of DMSO. It is recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can affect solubility.[2][4]
-
Dissolution:
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or tubes wrapped in aluminum foil to protect from light.[2][4]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2][3][4] Always protect the stock solution from light.[2][3][4]
Calculation for a 10 mM Stock Solution:
To calculate the mass of this compound required:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 521.57 g/mol x 1000 mg/g
-
Mass (mg) = 5.22 mg
Diagrams
Caption: Workflow for preparing a this compound stock solution.
Caption: Simplified signaling pathway of this compound action.
References
Application Notes and Protocols: Evaluation of BI-4142 in 3D Tumor Spheroid Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
BI-4142 is a potent and highly selective, orally active inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), particularly targeting HER2 exon 20 insertion mutations.[1][2] Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant in vitro systems compared to traditional 2D cell cultures. They recapitulate key aspects of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, offering a superior platform for preclinical drug evaluation. This document provides detailed protocols and data for the application of this compound in 3D tumor spheroid models to assess its anti-cancer efficacy.
Data Presentation
The following tables summarize the available quantitative data for this compound based on studies in 2D cell cultures and in vivo xenograft models. This data serves as a valuable reference for designing and interpreting experiments in 3D spheroid models.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Target | IC50 (nM) | Reference |
| Ba/F3 | HER2YVMA | 4 | [1] |
| HEK | HER2YVMA | 10 | [1] |
| Ba/F3 | HER2YVMA | 18 | [1] |
| NCI-H2170 | HER2WT | 16 | [1] |
| NCI-H2170 | HER2YVMA | 82 | [1] |
| Ba/F3 | HER2YVMA, S783C | 24 | [1] |
| Ba/F3 | EGFRWT | 718 | [1] |
| HEK | EGFRWT | 270 | [1] |
| Ba/F3 | EGFRWT | 2400 | [1] |
| A431 | EGFRWT | >5000 | [1] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model | Treatment | Dosing | Tumor Growth Inhibition (%) | Reference |
| PC-9 (HER2YVMA) | This compound | 10 mg/kg, p.o., b.i.d. | Tumor Regression | [2] |
| NCI-H2170 (HER2YVMA) | This compound | 100 mg/kg, p.o., b.i.d. | Tumor Growth Inhibition | [2] |
| NCI-N87 (HER2 amplified) | This compound | 3 mg/kg, p.o., b.i.d. | 113% | [1] |
| NCI-N87 (HER2 amplified) | This compound | 10 mg/kg, p.o., b.i.d. | 126% | [1] |
| NCI-N87 (HER2 amplified) | This compound | 30 mg/kg, p.o., b.i.d. | 153% | [1] |
| NCI-N87 (HER2 amplified) | This compound | 100 mg/kg, p.o., b.i.d. | 166% | [1] |
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the HER2 signaling pathway. The diagram below illustrates the key components of this pathway and the point of intervention by this compound.
Caption: HER2 signaling pathway and this compound's point of inhibition.
Experimental Protocols
This section details a generalized protocol for assessing the efficacy of this compound in 3D tumor spheroid models. Note: This protocol should be optimized for specific cell lines and experimental conditions.
1. Materials and Reagents
-
HER2-positive cancer cell line (e.g., NCI-N87, SK-BR-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
This compound (stock solution prepared in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Live/Dead viability/cytotoxicity kit (e.g., Calcein-AM/Ethidium Homodimer-1)
-
Microplate reader (for luminescence and fluorescence)
-
Imaging system (e.g., inverted microscope with fluorescence capabilities or high-content imager)
2. Spheroid Formation
-
Culture HER2-positive cancer cells in a T75 flask to 70-80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 to 5,000 cells/well, to be optimized for the specific cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at 200 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 3-5 days to allow for spheroid formation. Monitor spheroid formation and compactness daily via microscopy.
3. This compound Treatment
-
Prepare a serial dilution of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
After spheroids have formed (Day 3-5), carefully remove 50 µL of the medium from each well.
-
Add 50 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours, 96 hours, or longer for chronic treatment studies).
4. Endpoint Assays
4.1 Spheroid Size and Morphology Assessment (Imaging)
-
At various time points during the treatment period, capture brightfield images of the spheroids in each well.
-
Use image analysis software to measure the diameter and calculate the volume of each spheroid.
-
Plot spheroid growth curves over time for each treatment condition.
4.2 Cell Viability Assessment (Luminescence-based)
-
At the end of the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
4.3 Live/Dead Staining (Fluorescence-based)
-
Prepare a working solution of Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) in PBS according to the manufacturer's instructions.
-
Carefully remove the medium from the wells and add the staining solution.
-
Incubate the plate for 30-60 minutes at 37°C.
-
Image the spheroids using a fluorescence microscope with appropriate filters.
-
Analyze the images to quantify the ratio of live to dead cells.
Experimental Workflow
The following diagram outlines the experimental workflow for evaluating the efficacy of this compound in 3D tumor spheroid models.
References
Troubleshooting & Optimization
BI-4142 off-target effects in kinase screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BI-4142 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and highly selective orally active inhibitor of HER2 (Human Epidermal Growth Factor Receptor 2), with a particular efficacy against HER2 exon 20 insertion mutants.[1][2] It was developed as a promising lead compound for treating non-small-cell lung cancer (NSCLC) driven by these specific mutations.[2]
Q2: What is the reported potency of this compound against its primary target?
A2: In biochemical assays, this compound demonstrates potent inhibition of wild-type HER2 with an IC50 value of 5 nM.[1] In cellular assays, it shows IC50 values of 10 nM and 18 nM against HER2 exon 20 insertion mutants (HER2YVMA) in HEK293 and Ba/F3 cells, respectively.[1]
Q3: Is this compound selective for HER2 over other related kinases like EGFR?
A3: Yes, this compound was designed for high selectivity over wild-type EGFR (Epidermal Growth Factor Receptor). It exhibits over 25-fold selectivity for HER2 over EGFR in biochemical assays. In cellular assays, the IC50 values against wild-type EGFR are significantly higher, at 270 nM in HEK293 cells and 2400 nM in Ba/F3 cells, demonstrating its selectivity.[1]
Q4: What are the known off-target kinases for this compound?
A4: In a broad kinase panel screening, this compound showed greater than 80% inhibition of a small number of kinases at a concentration of 1 µM. These identified off-target kinases are HER4, BMX, RAF1, BTK, and RIPK3.
Q5: I am observing a phenotype in my cell-based assay that is not consistent with HER2 inhibition. Could this be due to off-target effects?
A5: It is possible. If the observed cellular phenotype does not align with the known downstream signaling of HER2, it could be attributed to the off-target activity of this compound, especially at higher concentrations. The identified off-targets (HER4, BMX, RAF1, BTK, RIPK3) are involved in various signaling pathways that could influence cellular processes. It is recommended to perform dose-response experiments and, if possible, use a structurally different HER2 inhibitor to differentiate between on-target and off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cellular proliferation assays.
-
Possible Cause 1: Cell Line Variability. Different cell lines can have varying levels of HER2 expression and dependence, as well as different expression profiles of the off-target kinases.
-
Troubleshooting Tip: Confirm the HER2 expression level and mutation status in your cell line. If possible, test this compound in a panel of cell lines with well-characterized HER2 status.
-
-
Possible Cause 2: Assay Conditions. Factors such as cell seeding density, serum concentration in the media, and incubation time can all influence the apparent IC50 value.
-
Troubleshooting Tip: Standardize your assay protocol. Ensure consistent cell seeding density and serum concentration. Perform a time-course experiment to determine the optimal endpoint for your assay.
-
-
Possible Cause 3: Compound Solubility. Poor solubility of this compound in your assay medium can lead to inaccurate concentrations and variable results.
-
Troubleshooting Tip: Prepare a high-concentration stock solution in a suitable solvent like DMSO. Ensure the final concentration of the solvent in your assay is low (typically <0.5%) and consistent across all wells. Visually inspect for any precipitation.
-
Issue 2: Unexpected changes in signaling pathways unrelated to HER2.
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Possible Cause: Off-Target Kinase Inhibition. At higher concentrations, this compound may inhibit one or more of its known off-targets (HER4, BMX, RAF1, BTK, RIPK3), leading to modulation of their respective signaling pathways.
-
Troubleshooting Tip: Perform a western blot analysis for key downstream effectors of the suspected off-target kinase to see if their phosphorylation status is altered in the presence of this compound. For example, to investigate RAF1 off-target effects, you could probe for p-MEK and p-ERK.
-
Troubleshooting Tip: Conduct a dose-response experiment. Off-target effects are often more pronounced at higher concentrations. Determine if the unexpected signaling changes are only observed at concentrations significantly higher than the IC50 for HER2 inhibition in your system.
-
Data Presentation
Table 1: On-Target and Off-Target Activity of this compound
| Target | Assay Type | IC50 / % Inhibition | Reference |
| On-Target | |||
| HER2 (wt) | Biochemical | 5 nM | [1] |
| HER2YVMA | Cellular (HEK293) | 10 nM | [1] |
| HER2YVMA | Cellular (Ba/F3) | 18 nM | [1] |
| EGFR (wt) | Cellular (HEK293) | 270 nM | [1] |
| EGFR (wt) | Cellular (Ba/F3) | 2400 nM | [1] |
| Off-Targets | |||
| HER4 | Kinase Panel | >80% inhibition @ 1 µM | |
| BMX | Kinase Panel | >80% inhibition @ 1 µM | |
| RAF1 | Kinase Panel | >80% inhibition @ 1 µM | |
| BTK | Kinase Panel | >80% inhibition @ 1 µM | |
| RIPK3 | Kinase Panel | >80% inhibition @ 1 µM |
Experimental Protocols
General Protocol for In Vitro Kinase Assay (Example)
Disclaimer: This is a generalized protocol. The specific conditions for the this compound kinase screening may have differed.
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a stock solution of the kinase of interest (e.g., HER2, HER4, RAF1) in a suitable buffer.
-
Prepare a stock solution of the corresponding substrate (e.g., a peptide substrate) in the reaction buffer.
-
Prepare a stock solution of ATP at a concentration relevant to the Km of the kinase.
-
Prepare a serial dilution of this compound in 100% DMSO, followed by a further dilution in the kinase reaction buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase, substrate, and this compound (or vehicle control).
-
Allow the kinase and inhibitor to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
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Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the kinase activity. The detection method will depend on the assay format (e.g., radiometric detection of ³²P-incorporation, fluorescence-based detection using a phosphospecific antibody, or luminescence-based detection of remaining ATP).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Generalized workflow for an in vitro kinase assay.
Caption: this compound on-target vs. potential off-target signaling.
References
Troubleshooting BI-4142 in vivo efficacy experiments
Welcome to the technical support center for BI-4142 in vivo efficacy experiments. This resource is designed to assist researchers, scientists, and drug development professionals in successfully planning and executing their preclinical studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, highly selective, and orally active tyrosine kinase inhibitor (TKI) of HER2.[1][2] It specifically targets the HER2 exon 20 insertion mutant (HER2 YVMA), which is a prevalent mutation in non-small-cell lung cancer (NSCLC).[1] this compound functions by potently inhibiting HER2 wild-type (WT) with high selectivity over wild-type EGFR, thereby blocking downstream signaling pathways that drive tumor cell proliferation.[1][2]
Q2: What are the recommended cancer models for in vivo efficacy studies with this compound?
A2: Several xenograft mouse models have been successfully used to demonstrate the in vivo efficacy of this compound. These include both cell-line derived xenografts (CDX) and patient-derived xenografts (PDX) harboring the HER2 YVMA insertion mutation.[1][3] Recommended models include PC-9 (HER2 YVMA), NCI-H2170 (HER2 YVMA), and patient-derived models such as CTG-2543 (HER2 YVMA) and ST-1307 (HER2 YVMA).[1]
Q3: What is the recommended route of administration and dosing for this compound in mice?
A3: this compound is orally bioavailable and is typically administered via oral gavage (p.o.).[1][2] Efficacious dosing regimens have been reported at 10 mg/kg and 100 mg/kg, administered twice daily (b.i.d.).[1] The specific dose and schedule may need to be optimized depending on the tumor model and experimental goals.
Q4: What level of anti-tumor activity can be expected with this compound treatment?
A4: In preclinical xenograft models, this compound has demonstrated significant anti-tumor activity, ranging from tumor growth inhibition to complete tumor regression.[1][2] The extent of efficacy is dose-dependent.[2] For instance, in the PC-9 HER2YVMA model, a 10 mg/kg twice-daily dose led to tumor regression.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Tumor Growth or High Variability in Tumor Size | Poor cell viability or inconsistent cell number injected. | Ensure cells are in the exponential growth phase at the time of harvesting for implantation.[4] Use a consistent cell preparation and injection technique. Consider co-injecting cells with Matrigel to provide a more supportive environment for engraftment.[4] |
| Suboptimal tumor model. | Verify that the chosen cell line or PDX model has the target HER2 exon 20 insertion mutation. | |
| Suboptimal Anti-Tumor Efficacy | Inadequate drug exposure. | Confirm the accuracy of dose calculations and the proper preparation of the dosing solution. Ensure consistent and accurate oral gavage technique. Consider performing pharmacokinetic studies to assess drug levels in plasma and tumor tissue. |
| Drug instability. | Prepare this compound solutions fresh daily. Store the compound as recommended by the manufacturer, protected from light.[2] | |
| Development of drug resistance. | This is a complex issue that can arise from various mechanisms, including downregulation of the target antigen or changes in ADC processing.[5] Consider combination therapy studies. For example, combining this compound with a SOS1-KRAS inhibitor has been explored.[6] | |
| Toxicity or Adverse Events in Mice (e.g., weight loss, lethargy) | Off-target effects or exceeding the maximum tolerated dose (MTD). | This compound is designed to be highly selective for HER2 over EGFR, which should minimize EGFR-mediated toxicities.[1] However, it is crucial to monitor animal health daily, including body weight. If toxicity is observed, consider reducing the dose or dosing frequency. |
| Inconsistent Results Between Experiments | Variation in experimental conditions. | Standardize all experimental parameters, including the source and passage number of cells, mouse strain and age, and tumor implantation site. Ensure consistent environmental conditions for the animals. |
| Clonal evolution of tumors in PDX models. | Be aware that PDX models can undergo changes over successive passages, potentially affecting their response to treatment.[7] |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Model | Dose and Schedule | Treatment Duration | Outcome |
| PC-9 (HER2 YVMA) | 10 mg/kg p.o. b.i.d. | 42 days | Tumor Regression |
| NCI-H2170 (HER2 YVMA) | 100 mg/kg p.o. b.i.d. | 12 days | Tumor Growth Inhibition |
| CTG-2543 (HER2 YVMA) | 100 mg/kg p.o. b.i.d. | 25 days | Tumor Regression |
| ST-1307 (HER2 YVMA) | 100 mg/kg p.o. b.i.d. | 40 days | Tumor Regression |
Data compiled from BioWorld.[1]
Table 2: In Vitro Potency of this compound
| Cell Line / Target | IC50 |
| HER2 wt (biochemical assay) | 5 nM |
| NCI-H2170 HER2 wt | 16 nM |
| NCI-H2170 HER2 YVMA | 83 nM |
| Ba/F3 HER2 YVMA | 4 nM |
| A431 EGFR wt | >5 µM |
| Ba/F3 EGFR wt | 718 nM |
Data compiled from MedchemExpress.com and BioWorld.[1][2]
Experimental Protocols
Protocol 1: Cell-Line Derived Xenograft (CDX) Model Establishment
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Cell Culture: Culture HER2 exon 20 insertion-positive cancer cells (e.g., PC-9 HER2 YVMA) in the recommended medium and conditions until they reach 70-80% confluency.
-
Cell Harvesting: Wash the cells with sterile PBS, and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cells.
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Cell Counting and Resuspension: Resuspend the cell pellet in sterile, serum-free medium or PBS. Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).
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Implantation: Adjust the cell concentration to the desired density (e.g., 5 x 10^6 cells in 100 µL). Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).
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Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
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Randomization: When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Protocol 2: this compound Administration and Efficacy Monitoring
-
Dosing Solution Preparation: Prepare the this compound dosing solution fresh daily in an appropriate vehicle (e.g., Natrosol).
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Administration: Administer this compound or vehicle control to the respective groups via oral gavage at the specified dose and schedule (e.g., 100 mg/kg, twice daily).
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Tumor Measurement: Continue to measure tumor volumes 2-3 times per week throughout the study.
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Body Weight Monitoring: Record the body weight of each mouse at least twice a week as a measure of general health and toxicity.
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Endpoint: The study can be concluded when tumors in the control group reach a predetermined endpoint size, or at a specified time point. Euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histology).
Visualizations
Caption: this compound selectively inhibits mutant HER2, blocking downstream signaling and tumor proliferation.
Caption: Standard workflow for an in vivo efficacy study of this compound in a CDX model.
Caption: A decision tree for troubleshooting suboptimal efficacy of this compound in vivo.
References
- 1. This compound and BI-1622 show efficacy against HER2 exon 20 insertion-driven tumors, while preserving EGFR wt signaling | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Optimizing BI-4142 dosage and administration schedule
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage and administration schedule of BI-4142. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, highly selective, and orally active inhibitor of HER2 (Human Epidermal Growth Factor Receptor 2), specifically targeting mutations involving exon 20 insertions.[1][2] Its mechanism of action is to block the HER2 signaling pathway, which is crucial for the growth and survival of certain cancer cells, thereby inhibiting downstream signaling and cellular proliferation.[3][4]
Q2: Which signaling pathways are downstream of HER2 and affected by this compound?
A2: HER2 activation, upon dimerization with other HER family members, initiates several downstream signaling cascades. The two primary pathways involved in cell proliferation and survival are the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways.[5][6][7] this compound, by inhibiting HER2, prevents the activation of these pathways.
Q3: What is a recommended starting dose and administration schedule for in vivo studies?
A3: Based on preclinical xenograft models, a starting dose of 10 mg/kg administered orally twice daily (p.o. b.i.d.) has been shown to cause tumor regression.[1] However, the optimal dosage and schedule may vary depending on the specific tumor model and experimental design.
Q4: What are some common issues encountered when working with small molecule inhibitors like this compound in vitro?
A4: Common issues include a lack of correlation between in vitro kinase assays and cell-based activity, which could be due to poor cell permeability, compound instability in culture media, or active removal from the cell by efflux pumps.[8] It is also important to consider potential off-target effects.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Cell Line/Target | Mutation Status | IC50 (nM) |
| HER2 (biochemical assay) | Wild-Type | 5 |
| NCI-H2170 | HER2 Wild-Type | 16 |
| NCI-H2170 | HER2 YVMA insertion | 83 |
Data sourced from BioWorld.[1]
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Tumor Model | Dosing Schedule | Outcome |
| PC-9 (HER2 YVMA) | 10 mg/kg p.o. b.i.d. | Tumor Regression |
Data sourced from BioWorld.[1]
Experimental Protocols & Troubleshooting
Cell Viability Assay
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Protocol:
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations.
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Treatment: Replace the medium in the wells with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
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Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
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MTT Assay:
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Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Troubleshooting:
-
High variability between replicates: Ensure uniform cell seeding and proper mixing of the MTT and solubilization solutions.
-
No dose-response observed: Verify the compound's stability in the culture medium and consider potential cell permeability issues.[8]
Western Blot for Phospho-HER2
Objective: To assess the inhibition of HER2 phosphorylation by this compound.
Protocol:
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Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with this compound at various concentrations for 2-4 hours.
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Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% BSA in TBST for 1 hour.
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Incubate with a primary antibody against phospho-HER2 (e.g., pHER2 Y1248) overnight at 4°C.[11]
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Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
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Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total HER2 and a loading control (e.g., β-actin).
Troubleshooting:
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Weak or no pHER2 signal: Ensure the use of fresh phosphatase inhibitors and that the cells were stimulated to induce HER2 phosphorylation if necessary.
-
High background: Optimize antibody concentrations and washing steps.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Protocol:
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Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells (e.g., NCI-H2170) into the flank of immunocompromised mice.[12]
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Tumor Growth: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
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Treatment: Randomize mice into treatment and control groups. Administer this compound orally (e.g., 10 mg/kg, twice daily) and a vehicle control to the respective groups.[1]
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Monitoring: Measure tumor volume and body weight 2-3 times per week.
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Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period. Tumors can be excised for further analysis.
Troubleshooting:
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Difficulty with oral gavage: Ensure proper technique to avoid esophageal injury or accidental tracheal administration.[13][14][15] Using a flexible-tipped gavage needle can minimize trauma.
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High variability in tumor growth: Ensure consistent cell numbers and injection technique. Using a matrix like Matrigel can improve tumor take rates.
Visualizations
Caption: HER2 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound.
Caption: A troubleshooting guide for unexpected in vitro results with this compound.
References
- 1. This compound and BI-1622 show efficacy against HER2 exon 20 insertion-driven tumors, while preserving EGFR wt signaling | BioWorld [bioworld.com]
- 2. drughunter.com [drughunter.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of potent and selective HER2 inhibitors with efficacy against HER2 exon 20 insertion-driven tumors, which preserve wild-type EGFR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Molecular analysis of HER2 signaling in human breast cancer by functional protein pathway activation mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 13. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atsjournals.org [atsjournals.org]
- 15. research.sdsu.edu [research.sdsu.edu]
BI-4142 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of BI-4142. It includes troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at 4°C and protected from light. It is also important to note that this compound is hygroscopic, so it should be stored in a dry environment.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: For stock solutions, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[1] The storage recommendations are as follows:
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Store at -80°C for up to 6 months, protected from light.[1]
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Store at -20°C for up to 1 month, protected from light.[1]
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in DMSO. For in vitro experiments, it is advisable to use freshly opened, anhydrous DMSO as the compound is hygroscopic.
Troubleshooting Guide
Q4: My this compound solution appears cloudy or has visible precipitates. What should I do?
A4: This may indicate that the compound has precipitated out of solution. Consider the following steps:
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Gentle Warming: Gently warm the solution to 37°C to see if the precipitate redissolves.
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Sonication: Use an ultrasonic bath to aid in dissolution.
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Solvent Check: Ensure you are using a high-quality, anhydrous solvent. The presence of water can reduce solubility.
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Concentration: If the issue persists, you may need to prepare a fresh solution at a lower concentration.
Q5: I am concerned about the stability of my this compound stock solution. Are there any visual signs of degradation?
A5: Visual signs of degradation for chemical compounds in solution can include:
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Color Change: Any noticeable change from the initial color of the solution may indicate degradation.[2][3][4]
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Precipitation: As mentioned above, the formation of precipitates can be a sign of instability.
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Cloudiness: A solution that was once clear and becomes cloudy or hazy could indicate degradation or contamination.
If you suspect degradation, it is recommended to prepare a fresh stock solution.
Q6: I am not observing the expected inhibitory effect of this compound in my cell-based assays. What could be the reason?
A6: Several factors could contribute to a lack of efficacy:
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Incorrect Dosage: this compound is a potent HER2 inhibitor with an IC50 of 5 nM.[1] Ensure you are using a concentration range appropriate for your cell line and assay.
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Cell Line Sensitivity: The sensitivity of different cell lines to this compound can vary. Confirm that your chosen cell line expresses HER2 and is dependent on its signaling for proliferation.
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Compound Inactivity: If the compound has been stored improperly or for an extended period, it may have lost its activity. Prepare a fresh stock solution from solid material.
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Experimental Protocol: Review your experimental protocol to ensure all steps are performed correctly, including incubation times and cell densities.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Target | IC50 (nM) |
| HEK | HER2 YVMA | 10 |
| Ba/F3 | HER2 YVMA | 18 |
| NCI-H2170 | HER2 WT | 16 |
| NCI-H2170 | HER2 YVMA | 82 |
| A431 | EGFR WT | >5000 |
| Ba/F3 | EGFR WT | 718 |
Data sourced from MedchemExpress product information.[1]
Experimental Protocols
Protocol: In Vitro Cell Proliferation Assay Using this compound
This protocol outlines a general procedure for assessing the anti-proliferative effects of this compound on a HER2-dependent cancer cell line.
Materials:
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HER2-positive cancer cell line (e.g., SK-BR-3, BT-474)
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Complete cell culture medium
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This compound solid compound
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Anhydrous DMSO
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96-well cell culture plates
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Cell proliferation reagent (e.g., MTT, PrestoBlue)
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Microplate reader
Procedure:
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Cell Seeding:
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Trypsinize and count the cells.
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Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 1 nM to 5 µM).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO at the same final concentration as the highest this compound concentration).
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Proliferation Assessment:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
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Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
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Subtract the background reading from all wells.
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Normalize the data to the vehicle control to determine the percentage of cell viability.
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Plot the percentage of viability against the log of the this compound concentration and perform a non-linear regression to calculate the IC50 value.
-
Visualizations
Caption: this compound inhibits HER2, blocking downstream PI3K/AKT and RAS/MAPK signaling pathways.
Caption: Workflow for determining the in vitro anti-proliferative activity of this compound.
References
BI-4142 Preclinical Toxicity Profile: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with a concise overview of the known preclinical toxicity profile of BI-4142, a potent and selective HER2 inhibitor. The information is presented in a question-and-answer format to address potential issues and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to its toxicity profile?
A1: this compound is a potent, highly selective, and orally active inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2) with an IC50 of 5 nM.[1] A key feature of this compound is its significant selectivity for HER2 over wild-type Epidermal Growth Factor Receptor (EGFR).[2][3] This is a critical design element aimed at minimizing the toxicities commonly associated with less selective pan-ERBB inhibitors, such as diarrhea and skin rash, which are mediated by EGFR inhibition. The preclinical data suggest a large therapeutic window for this compound in tumors driven by HER2 exon 20 insertion mutations.[2]
Q2: What are the known effects of this compound in preclinical in vivo models?
A2: In preclinical xenograft mouse models, this compound has demonstrated significant anti-tumor efficacy. Oral administration of this compound resulted in tumor regressions in a dose-dependent manner.[1] For instance, in a HER2YVMA xenograft model, doses of 3, 10, 30, and 100 mg/kg resulted in tumor growth inhibition of 113%, 126%, 153%, and 166%, respectively.[1] The compound is reported to be well-tolerated at efficacious doses in these models.[4]
Q3: Has a Maximum Tolerated Dose (MTD) for this compound been established in preclinical studies?
A3: While specific MTD values from formal toxicology studies are not publicly available, efficacy studies in xenograft models have used doses up to 100 mg/kg administered orally twice daily for 40 days, indicating a good tolerability profile at these effective doses.[1] It is important to note that the MTD can vary depending on the animal species and the study duration.
Q4: What is the expected safety pharmacology profile of this compound?
A4: Detailed safety pharmacology studies for this compound, which typically assess effects on the cardiovascular, respiratory, and central nervous systems, are not available in the public domain. However, as a standard part of preclinical development, these studies would have been conducted in compliance with regulatory guidelines (e.g., ICH S7A). Given its high selectivity for HER2, significant off-target effects on these vital systems are less likely compared to broader-spectrum kinase inhibitors.
Q5: Are there any known off-target activities of this compound that could contribute to toxicity?
A5: this compound has been shown to be highly selective for HER2. In a kinase panel screen, at a concentration of 1 µM, it showed greater than 80% inhibition for only 5 out of 397 kinases tested (HER4, BMX, RAF1, BTK, and RIPK3), in addition to HER2.[3] The potential for toxicities related to the inhibition of these other kinases would need to be considered and investigated in comprehensive preclinical safety studies.
Quantitative Toxicity Data
Due to the limited public availability of specific non-clinical toxicology data for this compound, the following table summarizes the available efficacy and pharmacokinetic data from preclinical studies, which provide an indirect assessment of its tolerability.
| Parameter | Species | Dosing Route | Dose | Outcome | Reference |
| Efficacy | Mouse | Oral (p.o.) | 3, 10, 30, 100 mg/kg (twice daily for 40 days) | 113%, 126%, 153%, and 166% tumor growth inhibition, respectively. | [1] |
| Bioavailability | Mouse | Oral (p.o.) | 10 or 100 mg/kg | Up to 71% | [2] |
| Clearance | Mouse | Intravenous (i.v.) | 1 mg/kg | Low (10% hepatic blood flow) | [2] |
| Volume of Distribution (Vss) | Mouse | Intravenous (i.v.) | 1 mg/kg | 0.45 L/kg | [2] |
Experimental Protocols
While specific toxicology study protocols for this compound are proprietary, the following represents a standard methodology for a 28-day repeated-dose oral toxicity study in rodents, a typical component of a preclinical safety assessment for a small molecule kinase inhibitor.
Objective: To evaluate the potential toxicity of this compound following daily oral administration to rats for 28 consecutive days and to assess the reversibility of any toxic effects during a 14-day recovery period.
Test System:
-
Species: Sprague-Dawley rats
-
Age: 6-8 weeks at the start of the study
-
Sex: Equal numbers of males and females
Study Design:
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water)
-
Group 2: Low dose
-
Group 3: Mid dose
-
Group 4: High dose (intended to approach the MTD)
-
-
Administration: Once daily by oral gavage.
-
Duration: 28 days of dosing, with a subset of animals from the control and high-dose groups observed for a 14-day recovery period.
Parameters Monitored:
-
Clinical Observations: Daily checks for mortality, morbidity, and clinical signs of toxicity.
-
Body Weight: Measured weekly.
-
Food Consumption: Measured weekly.
-
Ophthalmology: Examination prior to study initiation and at termination.
-
Clinical Pathology:
-
Hematology: Complete blood count at termination.
-
Clinical Chemistry: Serum chemistry panel at termination.
-
-
Gross Pathology: Full necropsy on all animals at termination.
-
Histopathology: Microscopic examination of a comprehensive list of tissues from control and high-dose groups.
Visualizations
Caption: General workflow for preclinical toxicology assessment of a kinase inhibitor.
Caption: Simplified signaling pathway illustrating the selective action of this compound.
References
- 1. Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor Tucatinib as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and BI-1622 show efficacy against HER2 exon 20 insertion-driven tumors, while preserving EGFR wt signaling | BioWorld [bioworld.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
Interpreting unexpected results in BI-4142 assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using BI-4142, a potent and selective HER2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective, orally active inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), with a particular potency against HER2 exon 20 insertion mutants.[1] It functions as a covalent inhibitor, forming an irreversible bond with its target, which leads to prolonged inhibition of downstream signaling pathways.[1] Its selectivity for HER2 over wild-type Epidermal Growth Factor Receptor (EGFR) is a key feature, designed to minimize EGFR-related toxicities.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended. It is also advised to protect the compound from light.
Q3: In which cell lines is this compound expected to be most active?
A3: this compound is most effective in cell lines that are dependent on HER2 signaling for their proliferation and survival. This includes cells engineered to overexpress HER2 with exon 20 insertion mutations (e.g., Ba/F3 HER2YVMA) and cancer cell lines with endogenous HER2 mutations or amplifications. Its activity is significantly lower in cells driven by wild-type EGFR.
Q4: What are the known off-target effects of this compound?
A4: While this compound is highly selective for HER2, some minor off-target activity has been observed at higher concentrations. A kinase screen showed that at a concentration of 1 µM, this compound could inhibit HER4, BMX, RAF1, BTK, and RIPK3 by more than 80%.[1] Researchers should be mindful of these potential off-targets when interpreting results, especially at high doses.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Cell-Based Proliferation Assays (e.g., MTT, CellTiter-Glo)
Problem 1: I am not observing the expected potency (IC50) of this compound in my HER2-driven cell line.
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Possible Cause 1: Cell Line Integrity and HER2 Expression Levels.
-
Troubleshooting:
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Verify the identity of your cell line using short tandem repeat (STR) profiling.
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Confirm the expression and phosphorylation status of HER2 in your cell line population by Western Blot. Low or heterogeneous HER2 expression can lead to reduced sensitivity to this compound.
-
Ensure that the specific HER2 mutation in your cell line is one that is sensitive to this compound.
-
-
-
Possible Cause 2: Compound Stability and Activity.
-
Troubleshooting:
-
Ensure that this compound has been stored correctly and that the stock solution is not expired.
-
Prepare fresh dilutions of this compound from a new stock for each experiment.
-
Consider the possibility of the compound precipitating in the culture medium. Visually inspect the wells after treatment.
-
-
-
Possible Cause 3: Assay Conditions.
-
Troubleshooting:
-
Optimize cell seeding density. Overly confluent or sparse cultures can affect the response to inhibitors.
-
Ensure the incubation time is sufficient for this compound to exert its effect. For a covalent inhibitor, a longer incubation time (e.g., 72-96 hours) may be necessary to see the full effect.
-
-
Problem 2: The dose-response curve for this compound is shallow or has a biphasic shape.
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Possible Cause 1: Off-Target Effects or Cellular Heterogeneity.
-
Troubleshooting:
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A shallow dose-response curve can indicate that the inhibitor is not the sole determinant of cell viability, suggesting the influence of other survival pathways.
-
A biphasic (U-shaped) curve might suggest hormesis or complex off-target effects at different concentrations.[2]
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Consider if the cell population is heterogeneous, containing a mix of sensitive and resistant cells.
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-
-
Possible Cause 2: Cytostatic vs. Cytotoxic Effects.
-
Troubleshooting:
-
This compound may be primarily cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells) in your cell line. Assays that measure metabolic activity (like MTT) may not fully distinguish between these two effects. Consider using an assay that directly measures cell number or apoptosis.
-
-
Biochemical Assays (e.g., Kinase Assays, Western Blot)
Problem 3: In a Western Blot analysis, I don't see a decrease in phosphorylated HER2 (pHER2) after this compound treatment, but I do see a downstream effect (e.g., decreased pAKT).
-
Possible Cause 1: Antibody Specificity.
-
Troubleshooting:
-
Ensure that the pHER2 antibody you are using recognizes the specific phosphorylation site that is inhibited by this compound.
-
Validate your pHER2 antibody with appropriate positive and negative controls.
-
-
-
Possible Cause 2: Timing of Lysate Collection.
-
Troubleshooting:
-
The inhibition of HER2 phosphorylation can be rapid. You may need to collect cell lysates at earlier time points after this compound treatment to observe the maximal effect on pHER2 levels.
-
-
Problem 4: I observe significant inhibition in a biochemical kinase assay, but poor activity in my cell-based assays.
-
Possible Cause 1: Cell Permeability.
-
Troubleshooting:
-
While this compound is orally active and generally cell-permeable, specific cell lines may have different uptake efficiencies.
-
Consider performing a cellular thermal shift assay (CETSA) to confirm target engagement within the cell.
-
-
-
Possible Cause 2: Drug Efflux.
-
Troubleshooting:
-
Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein) that can actively remove this compound from the cell, reducing its intracellular concentration. Co-treatment with an efflux pump inhibitor may help to clarify this.
-
-
-
Possible Cause 3: Activation of Alternative Survival Pathways.
-
Troubleshooting:
-
In a cellular context, inhibition of the HER2 pathway can sometimes lead to the compensatory activation of other survival pathways (e.g., MET, AXL). This would not be observed in a purified kinase assay. A broader analysis of signaling pathways using phospho-kinase arrays or similar techniques may be insightful.
-
-
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cell Lines
| Cell Line | Target | IC50 (nM) |
| HEK HER2YVMA | HER2 Exon 20 Mutant | 10 |
| Ba/F3 HER2YVMA | HER2 Exon 20 Mutant | 18 |
| NCI-H2170 HER2WT | Wild-Type HER2 | 16 |
| NCI-H2170 HER2YVMA | HER2 Exon 20 Mutant | 82 |
| Ba/F3 HER2YVMA, S783C | HER2 Exon 20 Mutant | 24 |
| Ba/F3 EGFRC775S | EGFR Mutant | 43 |
| HEK EGFRWT | Wild-Type EGFR | 270 |
| Ba/F3 EGFRWT | Wild-Type EGFR | 718 |
| A431 EGFRWT | Wild-Type EGFR | >5000 |
Data compiled from publicly available sources.
Experimental Protocols
1. Cell Proliferation Assay (MTT-Based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
2. Western Blot for HER2 Phosphorylation
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and for different durations. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-HER2, total HER2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-HER2 signal to total HER2 and the loading control.
Mandatory Visualization
Caption: Simplified HER2 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results in this compound assays.
References
Minimizing BI-4142 precipitation in cell media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of BI-4142 in cell culture, with a focus on preventing and troubleshooting precipitation issues.
Troubleshooting Guide: Minimizing this compound Precipitation
Precipitation of this compound in cell culture media can lead to inaccurate experimental results by altering the effective concentration of the compound. The following guide addresses common causes of precipitation and provides solutions to maintain a homogenous solution.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon addition to media. | High Final Concentration: The concentration of this compound exceeds its solubility limit in the aqueous cell culture medium. This compound has poor aqueous solubility (< 1 µg/mL at pH 6.8).[1] | - Determine the maximum soluble concentration of this compound in your specific cell culture medium through a solubility test (see Experimental Protocols). - Reduce the final working concentration of this compound if possible. |
| "Solvent Shock": Rapid dilution of a concentrated DMSO stock into the aqueous medium causes the compound to crash out of solution. | - Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. - Add the stock solution dropwise to the vortexing medium to ensure rapid and even dispersion. - Prepare an intermediate dilution of the stock solution in a small volume of pre-warmed media before adding it to the final volume. | |
| Precipitate forms over time in the incubator. | pH Shift: The CO₂ environment in the incubator can alter the pH of the medium, affecting the solubility of this compound. | - Ensure the cell culture medium is properly buffered for the CO₂ concentration in your incubator. |
| Interaction with Media Components: this compound may interact with salts, proteins, or other components in the cell culture medium, leading to the formation of insoluble complexes. | - Test the stability of this compound in your specific cell culture medium over the intended duration of the experiment. - If using serum, consider that proteins like albumin can sometimes help solubilize hydrophobic compounds. Conversely, high concentrations of certain salts could decrease solubility. | |
| Temperature Fluctuation: Changes in temperature between handling and incubation can affect solubility. | - Maintain a consistent temperature (e.g., 37°C) throughout the preparation and handling of the this compound-containing media. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is highly soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL.[2] It is recommended to prepare a high-concentration stock solution in anhydrous, sterile DMSO to minimize the final volume of solvent added to the cell culture medium.
Q2: What is the maximum recommended final concentration of DMSO in cell culture?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with 0.1% being a widely accepted target for most cell lines.[3][4] It is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.
Q3: How should I store my this compound stock solution?
A3: Aliquot the this compound stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Q4: Can I use pre-warmed media to dissolve this compound?
A4: Yes, it is highly recommended to pre-warm your cell culture medium to 37°C before adding the this compound stock solution. This can help improve solubility and prevent precipitation due to temperature shock.
Q5: What should I do if I observe a precipitate in my cell culture media?
A5: It is not recommended to use media with a visible precipitate, as the actual concentration of the soluble compound will be unknown. If precipitation occurs, you should troubleshoot the cause using the guide above. Consider performing a solubility test to determine the maximum soluble concentration under your experimental conditions.
Data Presentation
The following table summarizes the known solubility of this compound.
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[2] | Ultrasonic agitation may be needed. Use of hygroscopic DMSO can impact solubility.[2] |
| Aqueous Buffer (pH 6.8) | < 1 µg/mL[1] | Poor solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 521.57 g/mol ).
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the tube in a water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To empirically determine the highest concentration of this compound that remains soluble in a specific cell culture medium under standard culture conditions.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Prepare a series of dilutions: In sterile tubes or a 96-well plate, prepare a serial dilution of the 10 mM this compound stock solution into your pre-warmed cell culture medium to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Include a vehicle control with the highest volume of DMSO used.
-
Mix and Incubate: Gently mix each dilution. Incubate the tubes/plate under your standard cell culture conditions (37°C, 5% CO₂) for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Visual Inspection: At various time points (e.g., immediately after preparation, 1h, 4h, 24h), visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment).
-
Microscopic Examination: For a more sensitive assessment, place a small drop of each solution onto a microscope slide and examine for the presence of micro-precipitates.
-
Determine Solubility Limit: The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is the approximate maximum soluble concentration of this compound in your specific medium.
Visualizations
HER2 Signaling Pathway
This compound is a potent and selective inhibitor of HER2. The diagram below illustrates the HER2 signaling pathway, which plays a crucial role in cell proliferation, survival, and differentiation.
Caption: HER2 signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Precipitation
This workflow provides a logical approach to diagnosing and resolving precipitation issues with this compound in your experiments.
Caption: A logical workflow for troubleshooting this compound precipitation.
References
Validation & Comparative
A Preclinical Head-to-Head: BI-4142 and Poziotinib in HER2 Exon 20-Mutant Non-Small Cell Lung Cancer Models
A detailed comparison of two tyrosine kinase inhibitors reveals nuances in potency, selectivity, and preclinical efficacy in the challenging landscape of HER2 exon 20 insertion-driven non-small cell lung cancer (NSCLC).
For researchers and drug development professionals focused on oncology, the emergence of targeted therapies for specific genetic alterations in NSCLC has been a significant advancement. Among these, insertions in exon 20 of the HER2 (ERBB2) gene represent a distinct molecular subtype historically associated with resistance to conventional HER2-targeted agents. This guide provides a comparative analysis of two inhibitors, BI-4142 and poziotinib, based on available preclinical data in HER2 exon 20 NSCLC models.
Executive Summary
This compound is presented as a potent and highly selective HER2 inhibitor that spares wild-type EGFR signaling.[1][2] Poziotinib is a potent inhibitor of both EGFR and HER2 exon 20 mutations.[3] Preclinical data suggests that both compounds are active in HER2 exon 20 insertion models, with this compound demonstrating comparable or superior tumor growth inhibition to poziotinib in certain xenograft models, alongside a potentially wider therapeutic window due to its selectivity.[1]
Data Presentation
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Cell Line/Assay | Selectivity Profile |
| This compound | HER2 (wt) | 5 | Biochemical Assay | >25-fold selective over EGFR (wt)[1] |
| HEK HER2YVMA | 10 | Cell-based Assay | Inhibits HER2-dependent cell lines while sparing wild-type EGFR signaling.[4] | |
| Ba/F3 HER2YVMA | 18 | Cell-based Assay | ||
| HEK EGFRWT | 270 | Cell-based Assay | ||
| Ba/F3 EGFRWT | 2400 | Cell-based Assay | ||
| Poziotinib | EGFR/HER2 exon 20 mutants | Potent inhibitor | Various preclinical models | Also inhibits wild-type EGFR, which can lead to toxicities.[5][6] |
Table 2: In Vivo Efficacy in HER2 Exon 20 NSCLC Xenograft Models
| Compound | Model | Dosing | Efficacy Outcome |
| This compound | PC-9 (HER2YVMA) | 10 mg/kg p.o. b.i.d. | Tumor regression, similar efficacy to poziotinib at its MTD.[1] |
| NCI-H2170 (HER2YVMA) | 100 mg/kg p.o. b.i.d. | Tumor growth inhibition, higher efficacy than poziotinib at its MTD.[1] | |
| Poziotinib | PC-9 (HER2YVMA) | 1 mg/kg q.d. (MTD) | Similar efficacy to this compound.[1] |
| NCI-H2170 (HER2YVMA) | MTD | Less effective than this compound in this model.[1] | |
| Patient-derived xenografts | Not specified | Demonstrated significant activity.[3] |
Experimental Protocols
In Vitro Cell Proliferation Assays:
-
Cell Lines: Ba/F3 cells engineered to express HER2 exon 20 insertion mutations (e.g., YVMA), and NSCLC cell lines such as NCI-H2170.[4]
-
Methodology: Cells were seeded in 96-well plates and treated with a range of concentrations of this compound or poziotinib for 72 to 96 hours. Cell viability was assessed using assays such as CellTiter-Glo®. IC50 values were calculated from dose-response curves.[4]
Western Blot Analysis:
-
Objective: To assess the inhibition of downstream signaling pathways.
-
Methodology: Cells were treated with the inhibitors for a specified time, followed by lysis and protein quantification. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against phosphorylated and total HER2, AKT, and ERK.
In Vivo Xenograft Studies:
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) were subcutaneously implanted with HER2 exon 20-mutant NSCLC cells (e.g., NCI-H2170) or patient-derived tumor fragments.[1]
-
Treatment: Once tumors reached a specified volume, mice were randomized to receive vehicle control, this compound, or poziotinib orally at the indicated doses and schedules.[1]
-
Endpoints: Tumor volumes were measured regularly. Efficacy was determined by tumor growth inhibition or regression. Pharmacodynamic assessments may have included western blot analysis of tumor lysates.[1]
Mandatory Visualization
Caption: Simplified HER2 signaling pathway and points of inhibition.
Caption: Preclinical experimental workflow for inhibitor evaluation.
References
- 1. This compound and BI-1622 show efficacy against HER2 exon 20 insertion-driven tumors, while preserving EGFR wt signaling | BioWorld [bioworld.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. drughunter.com [drughunter.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HER2 in Non-Small Cell Lung Cancer: A Review of Emerging Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vjoncology.com [vjoncology.com]
A Preclinical Head-to-Head: BI-4142 vs. Zongertinib (BI 1810631) for HER2-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive preclinical comparison of two potent and selective HER2 tyrosine kinase inhibitors (TKIs): BI-4142 and zongertinib (BI 1810631). Both compounds have demonstrated significant activity against HER2-driven cancers, particularly those harboring HER2 exon 20 insertion mutations, a notable challenge in oncology. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows.
Executive Summary
This compound and zongertinib are both highly selective inhibitors of HER2, designed to spare wild-type Epidermal Growth Factor Receptor (EGFR), thereby potentially reducing the severe side effects associated with pan-ErbB inhibitors.[1][2] Preclinical data indicates that both molecules are potent against various HER2 mutations. Zongertinib, which has advanced further in clinical development, is characterized as a covalent inhibitor with a well-documented mechanism of action.[3][4] this compound also demonstrates a strong preclinical profile with potent HER2 inhibition and in vivo efficacy.[2] This guide will delve into the specifics of their preclinical performance to aid researchers in understanding their subtle but potentially significant differences.
Mechanism of Action and Signaling Pathway
Both this compound and zongertinib are tyrosine kinase inhibitors that target Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] HER2 is a member of the ErbB family of receptor tyrosine kinases.[1] Upon activation, HER2 triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[3][5] In several cancers, HER2 is overexpressed or mutated, leading to constitutive activation of these oncogenic pathways.
This compound and zongertinib are designed to bind to the ATP-binding pocket of the HER2 kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling. A key feature of both inhibitors is their high selectivity for HER2 over wild-type EGFR, which is anticipated to translate into a better safety profile by avoiding EGFR-mediated toxicities like skin rash and diarrhea.[1][4] Zongertinib is specifically described as a covalent inhibitor, forming an irreversible bond with the HER2 protein.[3][4]
Data Presentation
Table 1: In Vitro Kinase and Cellular Proliferation Assays
| Parameter | This compound | Zongertinib (BI 1810631) |
| Biochemical Assays | ||
| HER2 wt IC50 | 5 nM[2] | Potent inhibitor[3] |
| Selectivity vs EGFR wt | >25-fold[2] | High selectivity, spares EGFRwt[3][4] |
| Cellular Assays (IC50) | ||
| HEK HER2YVMA | 10 nM[6] | - |
| Ba/F3 HER2YVMA | 18 nM[6] | High potency[3] |
| HEK EGFRWT | 270 nM[6] | - |
| Ba/F3 EGFRWT | 2400 nM[6] | Spares EGFRwt signaling[3] |
| NCI-H2170 HER2WT | 16 nM[6] | - |
| NCI-H2170 HER2YVMA | 82 nM[6] | - |
| A431 EGFRWT | >5 µM[6] | - |
| Ba/F3 HER2YVMA, S783C | 24 nM[6] | - |
| Ba/F3 EGFRC775S | 43 nM[6] | - |
Note: Direct comparative IC50 values for zongertinib in the same cell lines were not publicly available in the searched documents. The data indicates high potency and selectivity.
Table 2: In Vivo Xenograft Studies
| Model | Treatment | Dosing | Outcome |
| This compound | |||
| PC-9 (HER2 YVMA) | This compound | 10 mg/kg, p.o., b.i.d. | Tumor regression, similar efficacy to poziotinib at MTD.[2] |
| NCI-H2170 (HER2 YVMA) | This compound | 100 mg/kg, p.o., b.i.d. | Tumor growth inhibition, higher efficacy than poziotinib at MTD.[2] |
| CTG-2543 (PDX, HER2 YVMA) | This compound | 100 mg/kg, p.o., b.i.d. | Tumor regression.[2] |
| ST-1307 (PDX, HER2 YVMA) | This compound | 100 mg/kg, p.o., b.i.d. | Tumor regression.[2] |
| Zongertinib (BI 1810631) | |||
| HER2-dependent human NSCLC xenografts | Zongertinib | Not specified | Potent antitumor activity.[3][4] |
Experimental Protocols
Biochemical Kinase Assays
Biochemical assays are performed to determine the direct inhibitory effect of the compounds on the kinase activity of the purified enzyme. A common method is the ADP-Glo™ Kinase Assay.[7][8]
General Protocol:
-
Reagents: Purified recombinant HER2 and EGFR kinases, ATP, appropriate kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), and the test compound (this compound or zongertinib) at various concentrations.[7]
-
Reaction Setup: The kinase, substrate, and test compound are pre-incubated in a low-volume 384-well plate.
-
Initiation: The kinase reaction is initiated by the addition of an ATP/substrate mixture.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 2 hours) at room temperature.
-
Detection: The amount of ADP produced, which is proportional to kinase activity, is measured. The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert ADP to ATP, which is used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: The luminescent signal is measured using a plate reader. IC50 values are calculated from the dose-response curves.
Cellular Proliferation Assays
These assays measure the effect of the inhibitors on the growth of cancer cell lines that are dependent on HER2 signaling. The MTT or CellTiter-Glo® assays are commonly used.[9]
General Protocol (MTT Assay):
-
Cell Seeding: Cancer cells (e.g., NCI-H2170, Ba/F3 expressing HER2 mutants) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or zongertinib and incubated for a period of time (e.g., 72 or 96 hours).[6]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to a purple formazan precipitate.
-
Incubation: The plate is incubated for 2-4 hours to allow for formazan formation.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Analysis: IC50 values, the concentration of inhibitor that reduces cell proliferation by 50%, are determined.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of the compounds in a living organism. Immunodeficient mice bearing tumors derived from human cancer cell lines or patient-derived tumors (PDX) are used.[10][11][12]
General Protocol:
-
Tumor Implantation: Human cancer cells (e.g., PC-9 HER2 YVMA) are injected subcutaneously into immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into vehicle control and treatment groups. The test compound (this compound or zongertinib) is administered orally (p.o.) at a specified dose and schedule (e.g., twice daily, b.i.d.).[2]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Body weight is monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.
-
Analysis: Tumor growth inhibition (TGI) is calculated. In some cases, tumor regression (a decrease in tumor size from the start of treatment) is observed.
Conclusion
Both this compound and zongertinib (BI 1810631) are potent and highly selective HER2 inhibitors with compelling preclinical profiles. They demonstrate significant activity against HER2 exon 20 insertion mutations while sparing wild-type EGFR, a key attribute for a favorable therapeutic window. The available data suggests that both compounds are promising candidates for the treatment of HER2-driven cancers. Zongertinib has progressed to clinical trials and has received accelerated approval for certain indications, providing more extensive data on its activity and safety in humans. The preclinical data for this compound also shows strong anti-tumor efficacy, making it a valuable tool for further research in this area. This guide provides a snapshot of the publicly available preclinical data to inform the scientific community.
References
- 1. Pardon Our Interruption [boehringer-ingelheim.com]
- 2. This compound and BI-1622 show efficacy against HER2 exon 20 insertion-driven tumors, while preserving EGFR wt signaling | BioWorld [bioworld.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Zongertinib (BI 1810631), an Irreversible HER2 TKI, Spares EGFR Signaling and Improves Therapeutic Response in Preclinical Models and Patients with HER2-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. promega.com [promega.com]
- 8. domainex.co.uk [domainex.co.uk]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Syngeneic mouse model of human HER2+ metastatic breast cancer for the evaluation of trastuzumab emtansine combined with oncolytic rhabdovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. dovepress.com [dovepress.com]
A Comparative Guide to BI-4142 Combination Therapy in Preclinical Models of HER2-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical HER2 inhibitor, BI-4142, in combination with other anticancer agents. Given that this compound is a preclinical compound, this guide focuses on available preclinical data and draws comparisons with its clinical successor, zongertinib (BI 1810631), and other relevant therapies for HER2-mutant non-small cell lung cancer (NSCLC).
This compound: A Selective Preclinical HER2 Inhibitor
This compound is a potent, selective, and orally active inhibitor of HER2, with a particular focus on HER2 exon 20 insertion mutations, a key oncogenic driver in a subset of NSCLC patients.[1][2] Preclinical studies have demonstrated its ability to inhibit HER2-dependent signaling and tumor growth.[2][3] However, it was not advanced into clinical development.[4] Its successor, zongertinib (BI 1810631), is a covalent HER2 inhibitor that has shown promising clinical activity in patients with HER2-mutant solid tumors.[5][6][7][8][9]
Preclinical Combination Strategies for this compound
Preclinical research has explored the potential of combining this compound with other targeted agents to enhance its antitumor activity and overcome potential resistance mechanisms.
This compound in Combination with a SOS1-KRAS Inhibitor
In an in vivo study using a PC-9 HER2YVMA xenograft model, the combination of this compound with a SOS1-KRAS inhibitor was investigated.[4] This combination strategy is rationalized by the potential for crosstalk between the HER2 and RAS signaling pathways.
This compound in Combination with mTOR Inhibitors
In vitro proliferation experiments were conducted to evaluate the combination of this compound and a related compound, BI-1622, with the mTOR inhibitors everolimus and rapamycin.[4] This combination targets two key signaling pathways involved in cancer cell growth and proliferation: the PI3K/AKT/mTOR pathway, which is downstream of HER2, and the HER2 pathway itself.
Comparative Efficacy Data
The following tables summarize the preclinical efficacy of this compound as a monotherapy and in combination, alongside comparative data for its clinical successor, zongertinib, and other relevant HER2-targeted therapies.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | HER2 Mutation Status | This compound IC50 (nM) |
| NCI-H2170 | HER2 WT | 16 |
| NCI-H2170 | HER2 YVMA | 83 |
| Ba/F3 | HER2 YVMA | 4 |
| Ba/F3 | HER2 YVMA, S783C | 24 |
Data sourced from preclinical studies.[2]
Table 2: In Vivo Antitumor Efficacy of this compound Monotherapy
| Xenograft Model | HER2 Mutation Status | Treatment | Tumor Growth Inhibition |
| PC-9 | HER2 YVMA | This compound (10 mg/kg p.o. b.i.d.) | Tumor Regression |
| NCI-H2170 | HER2 YVMA | This compound (100 mg/kg p.o. b.i.d.) | Tumor Growth Inhibition |
Data sourced from preclinical studies.[2]
Table 3: Clinical Efficacy of Zongertinib (BI 1810631) in HER2-Mutant NSCLC
| Clinical Trial | Phase | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| Beamion LUNG-1 | Phase Ib | Pretreated HER2m+ NSCLC | 73.9% | 91.3% |
| Beamion LUNG-1 | Phase Ib (120 mg QD) | Pretreated HER2 TKD mutation+ NSCLC | 66.7% | 93% |
Data from the Beamion LUNG-1 clinical trial.[7][8]
Experimental Protocols
In Vitro Cell Proliferation Assay
Objective: To determine the concentration of this compound required to inhibit the proliferation of HER2-mutant cancer cells by 50% (IC50).
Methodology:
-
Cell Culture: HER2-mutant cell lines (e.g., NCI-H2170 HER2 YVMA, Ba/F3 HER2 YVMA) are cultured in appropriate media and conditions.
-
Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like AlamarBlue.[10] The signal, which is proportional to the number of viable cells, is measured using a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell growth inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Model
Objective: To evaluate the antitumor efficacy of this compound as a monotherapy or in combination with other agents in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.[11][12][13]
-
Tumor Cell Implantation: Human NSCLC cells with HER2 exon 20 insertion mutations (e.g., PC-9 HER2YVMA, NCI-H2170 HER2YVMA) are subcutaneously injected into the flanks of the mice.[2][4]
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment groups and treated with this compound (administered orally), a combination agent, or a vehicle control for a specified duration.[2][4]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. The percentage of tumor growth inhibition is calculated to determine the efficacy of the treatment.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of HER2 signaling by this compound.
Caption: Workflow for in vivo xenograft studies.
Conclusion
This compound is a potent preclinical HER2 inhibitor that has demonstrated antitumor activity in models of HER2-mutant NSCLC, both as a monotherapy and in combination with other targeted agents. While this compound itself did not proceed to clinical trials, the promising preclinical data laid the groundwork for the development of its clinical successor, zongertinib. The exploration of combination strategies in preclinical models provides a strong rationale for further investigation in the clinical setting to enhance the efficacy of HER2-targeted therapies and improve outcomes for patients with HER2-driven cancers.
References
- 1. drughunter.com [drughunter.com]
- 2. This compound and BI-1622 show efficacy against HER2 exon 20 insertion-driven tumors, while preserving EGFR wt signaling | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Zongertinib (BI 1810631), an Irreversible HER2 TKI, Spares EGFR Signaling and Improves Therapeutic Response in Preclinical Models and Patients with HER2-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase Ia/Ib trial of zongertinib (BI 1810631), a HER2-specific tyrosine kinase inhibitor (TKI), in patients (pts) with HER2 aberration-positive solid tumors: Updated Phase Ia data from Beamion LUNG-1, including progression-free survival (PFS) data. - ASCO [asco.org]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Pardon Our Interruption [boehringer-ingelheim.com]
- 10. Selective Anti-Proliferation of HER2-Positive Breast Cancer Cells by Anthocyanins Identified by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nukleertipseminerleri.org [nukleertipseminerleri.org]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. Research Status of Mouse Models for Non-Small-Cell Lung Cancer (NSCLC) and Antitumor Therapy of Traditional Chinese Medicine (TCM) in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BI-4142 and Approved HER2 Inhibitors for Researchers
An in-depth analysis of the novel HER2 inhibitor BI-4142 in comparison to established HER2-targeted therapies, providing researchers, scientists, and drug development professionals with a comprehensive guide to their mechanisms, preclinical efficacy, and relevant experimental methodologies.
This guide offers an objective comparison of this compound, a potent and selective HER2 tyrosine kinase inhibitor (TKI), with a range of approved HER2 inhibitors. As the landscape of HER2-targeted therapies continues to evolve, particularly for challenging indications like non-small cell lung cancer (NSCLC) with HER2 exon 20 insertion mutations, a clear understanding of the preclinical profiles of emerging agents is crucial. This document summarizes key quantitative data in structured tables, details experimental protocols for cited studies, and provides visual representations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of the comparative preclinical evidence.
Introduction to this compound and its Mechanism of Action
This compound is an orally active and highly selective inhibitor of the HER2 tyrosine kinase.[1] It is specifically designed to target tumors harboring HER2 exon 20 insertion mutations, a common oncogenic driver in a subset of NSCLC patients.[2][3] A key characteristic of this compound is its high selectivity for HER2 over the wild-type epidermal growth factor receptor (EGFR), which is anticipated to result in a more favorable safety profile by minimizing EGFR-mediated toxicities commonly observed with less selective TKIs.[4] Preclinical studies have demonstrated that this compound effectively inhibits HER2-dependent signaling, leading to the suppression of tumor cell proliferation and tumor regression in xenograft models.[5]
Comparative Preclinical Efficacy
To provide a clear and objective comparison, the following tables summarize the preclinical efficacy of this compound alongside several approved HER2 inhibitors. The data is compiled from various preclinical studies and is intended to offer a comparative snapshot of their anti-tumor activity in relevant models. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
In Vitro Potency: Half-maximal Inhibitory Concentration (IC50)
The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. In this context, it reflects the potency of the inhibitors against various cancer cell lines.
| Inhibitor | Cell Line | HER2 Status | IC50 (nM) | Reference |
| This compound | Ba/F3 HER2YVMA | Exon 20 Insertion | 4 | [1] |
| This compound | NCI-H2170 HER2YVMA | Exon 20 Insertion | 82 | [1] |
| Poziotinib | Ba/F3 HER2YVMA | Exon 20 Insertion | <1 | [1] |
| Mobocertinib | Ba/F3 HER2YVMA | Exon 20 Insertion | ~5 | [1] |
| Afatinib | Ba/F3 HER2YVMA | Exon 20 Insertion | ~10 | [1] |
| Neratinib | Ba/F3 HER2YVMA | Exon 20 Insertion | ~10 | [1] |
| Pyrotinib | Ba/F3 HER2YVMA | Exon 20 Insertion | ~10 | [1] |
| Lapatinib | SK-BR-3 | HER2 Amplified | 25-160 | [6][7] |
| Tucatinib | SK-BR-3 | HER2 Amplified | ~8 | [8] |
In Vivo Efficacy: Xenograft Models
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research to evaluate the in vivo anti-tumor activity of drug candidates.
| Inhibitor | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) / Regression | Reference |
| This compound | PC-9 HER2YVMA | 10, 30, 100 mg/kg, p.o., BID | Dose-dependent tumor regression (126%, 153%, 166% TGI) | [1] |
| Poziotinib | NCI-H2170 HER2YVMA | 1 mg/kg, p.o., QD (MTD) | Similar efficacy to this compound at 10mg/kg | [4] |
| Pyrotinib | HER2YVMA PDX | 400 mg, p.o., QD | Superior to afatinib and T-DM1, significant tumor burden reduction | [6][9] |
| Neratinib | HER2-altered lung cancer cells | Not specified | Strong tumor growth inhibitory activity | [10] |
| Tucatinib | HER2-L755S mutant PDX | Not specified | Effective in inhibiting tumor growth | [4] |
| Ado-trastuzumab emtansine (T-DM1) | BT474 Brain Metastases | 15 mg/kg | Delayed tumor growth compared to trastuzumab | [11] |
| Trastuzumab Deruxtecan | HER2-positive and HER2-low BCBM PDX | Not specified | Inhibited tumor growth and prolonged survival | [12][13] |
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the HER2 signaling pathway and the mechanisms of action of different classes of HER2 inhibitors.
Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted treatment of advanced and metastaticbreast cancer with lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor Tucatinib as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HER2 Expression Changes in Breast Cancer Xenografts Following Therapeutic Intervention Can Be Quantified Using PET Imaging and 18F-Labelled Affibody Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay for Isolation of Inhibitors of Her2-Kinase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Efficacy of Ado-trastuzumab Emtansine in the Brain Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical and Clinical Efficacy of Trastuzumab Deruxtecan in Breast Cancer Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical and Clinical Efficacy of Trastuzumab Deruxtecan in Breast Cancer Brain Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Trastuzumab Resistance: A Comparative Analysis of BI-4142 and Alternative HER2-Targeted Therapies
For researchers, scientists, and drug development professionals navigating the challenge of trastuzumab resistance in HER2-positive breast cancer, this guide provides a comparative overview of the investigational tyrosine kinase inhibitor (TKI) BI-4142 and other emerging therapeutic alternatives. While direct experimental data on this compound in trastuzumab-resistant models remains limited, this guide will explore its potential efficacy based on its mechanism of action and compare it with existing data for other HER2 TKIs, namely neratinib, tucatinib, and zongertinib.
Trastuzumab, a cornerstone of therapy for HER2-positive breast cancer, has significantly improved patient outcomes. However, a substantial number of patients either present with de novo resistance or develop acquired resistance over time, posing a significant clinical challenge. This resistance is often driven by the activation of downstream signaling pathways, such as the PI3K/AKT/mTOR cascade, or through the formation of HER2 heterodimers with other HER family members, which can continue to promote tumor growth despite trastuzumab binding to the HER2 extracellular domain.
The Potential Role of this compound in Overcoming Resistance
This compound is a potent and selective inhibitor of the HER2 tyrosine kinase. By targeting the intracellular kinase domain of HER2, this compound has the potential to block the downstream signaling pathways that are often reactivated in trastuzumab-resistant tumors. This mechanism offers a rational approach to overcoming resistance by directly inhibiting the engine of HER2-driven cell proliferation. While preclinical studies have primarily focused on its efficacy in non-small cell lung cancer (NSCLC) models with HER2 exon 20 insertion mutations, the fundamental mechanism of action suggests a plausible role in circumventing trastuzumab resistance in breast cancer.
Comparative Efficacy of HER2 Tyrosine Kinase Inhibitors in Trastuzumab-Resistant Models
To contextualize the potential of this compound, this guide presents available preclinical data for three other HER2 TKIs that have been evaluated in trastuzumab-resistant settings: neratinib, tucatinib, and zongertinib.
In Vitro Proliferation Assays
The following table summarizes the half-maximal inhibitory concentrations (IC50) of neratinib, tucatinib, and zongertinib in various HER2-positive and trastuzumab-resistant breast cancer cell lines. Lower IC50 values indicate greater potency.
| Cell Line | Trastuzumab Resistance Status | Neratinib IC50 (nM) | Tucatinib IC50 (nM) | Zongertinib IC50 (nM) |
| BT474 | Sensitive | ~2-3[1] | ~13.2-664.0[2] | ~2.6-40.6[2] |
| SKBR3 | Sensitive | ~2-3[1] | Similar to parental[3] | Not Available |
| BT474-T | Acquired Resistance | 5.4 ± 1.5[4] | Similar to parental[3] | Not Available |
| SKBR3-T | Acquired Resistance | 4.2 ± 3.8[4] | Similar to parental[3] | Not Available |
| HCC1954 | Innately Resistant | ~170[4] | Not Available | Not Available |
| NCI-N87 | T-DXd Resistant | Not Available | Not Available | Sensitive (IC50 < clinical concentrations)[5] |
Note: Data for tucatinib in resistant cell lines is described as "similar to parental" without specific values in the available literature. Zongertinib data in trastuzumab-resistant breast cancer cell lines is limited, with data available for trastuzumab-deruxtecan (T-DXd) resistant gastric cancer cells.
In Vivo Xenograft Studies
The efficacy of these compounds has also been evaluated in animal models of trastuzumab-resistant breast cancer. The following table summarizes key findings from these preclinical in vivo studies.
| Drug | Xenograft Model | Treatment | Key Findings |
| Neratinib | BT474 (Trastuzumab-resistant) | Neratinib + Trastuzumab | Greater tumor growth inhibition compared to either drug alone.[6] |
| Tucatinib | BT-474-TR | Tucatinib | Inhibited proliferation at concentrations similar to parental cells.[3] |
| Zongertinib | HER2-amplified breast cancer CDX models | Zongertinib (≥ 20 mg/kg QD) | Led to dose-dependent inhibition of tumor growth and tumor regressions.[2] |
| Zongertinib | NCI-N87 (T-DXd Resistant) | Zongertinib | Showed sensitivity in cells resistant to the antibody-drug conjugate T-DXd.[5] |
Signaling Pathways and Mechanisms of Action
Trastuzumab resistance is a complex phenomenon involving multiple signaling pathways. Understanding these pathways is crucial for designing effective therapeutic strategies.
As the diagram illustrates, trastuzumab resistance can occur through several mechanisms:
-
Activation of the PI3K/AKT/mTOR Pathway: This is a central signaling cascade that promotes cell survival and proliferation.[7] Mutations in PIK3CA or loss of the tumor suppressor PTEN can lead to constitutive activation of this pathway, rendering cells less dependent on HER2 signaling for survival and thus resistant to trastuzumab.[7]
-
HER2 Heterodimerization: HER2 can form heterodimers with other HER family members, such as HER3. These dimers can remain active and signal to downstream pathways even in the presence of trastuzumab.
-
Crosstalk with other Receptor Tyrosine Kinases: Activation of other receptors, like the insulin-like growth factor 1 receptor (IGF-1R), can provide alternative signaling routes to activate the PI3K/AKT pathway and bypass HER2 blockade by trastuzumab.
HER2 TKIs, including the hypothetical action of this compound, directly inhibit the kinase activity of HER2, thereby blocking the initiation of these downstream signals. This provides a direct mechanism to counteract the signaling adaptations that lead to trastuzumab resistance.
Experimental Methodologies
The following provides an overview of the typical experimental protocols used to evaluate the efficacy of compounds in trastuzumab-resistant models.
Establishment of Trastuzumab-Resistant Cell Lines
Trastuzumab-resistant cell lines, such as BT474-TR and SKBR3-TR, are typically generated by culturing the parental HER2-positive breast cancer cell lines (BT474 and SKBR3) in the continuous presence of trastuzumab over an extended period. This process selects for cells that have developed mechanisms to survive and proliferate despite HER2 blockade by the antibody.
In Vitro Proliferation (MTS) Assay
-
Cell Seeding: Trastuzumab-resistant and parental cells are seeded in 96-well plates at a predetermined density.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound, neratinib, tucatinib, zongertinib).
-
Incubation: Plates are incubated for a set period (e.g., 72 hours) to allow for cell proliferation.
-
MTS Reagent Addition: MTS reagent is added to each well. Metabolically active cells convert the MTS tetrazolium compound into a colored formazan product.
-
Absorbance Reading: The absorbance is measured using a plate reader at a specific wavelength (typically 490 nm). The intensity of the color is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the drug that inhibits cell proliferation by 50%.
In Vivo Xenograft Studies
-
Cell Implantation: Trastuzumab-resistant breast cancer cells are implanted subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into treatment groups and receive the vehicle control, the test compound, trastuzumab, or a combination of therapies according to a specified dosing schedule.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment compared to the control group.
Conclusion and Future Directions
While direct preclinical data for this compound in trastuzumab-resistant breast cancer models are not yet available, its mechanism as a selective HER2 tyrosine kinase inhibitor provides a strong rationale for its potential efficacy in this setting. By directly targeting the intracellular kinase domain, this compound may overcome the resistance mechanisms that plague trastuzumab therapy, which acts on the extracellular domain of the receptor.
The comparative data for neratinib, tucatinib, and zongertinib demonstrate that HER2 TKIs are a promising class of agents for the treatment of trastuzumab-resistant HER2-positive breast cancer. Neratinib has shown clear efficacy in both in vitro and in vivo models of acquired resistance.[4][6] Tucatinib is effective in resistant cell lines, particularly in combination with other agents.[3] Zongertinib, a novel TKI, has demonstrated potency in HER2-amplified breast cancer models and activity in cells resistant to the antibody-drug conjugate trastuzumab-deruxtecan, suggesting a potential role in overcoming broader mechanisms of HER2-targeted therapy resistance.[2][5]
Further preclinical studies are warranted to directly evaluate the efficacy of this compound in well-characterized trastuzumab-resistant breast cancer cell lines and xenograft models. Such studies will be crucial to determine its potential as a novel therapeutic option for patients with this challenging disease. Direct head-to-head comparisons with other TKIs in these models would provide valuable insights into its relative potency and efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ascopubs.org [ascopubs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Neratinib plus dasatinib is highly synergistic in HER2-positive breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Neratinib overcomes trastuzumab resistance in HER2 amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Navigating Resistance: A Comparative Analysis of BI-4142 and Other Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to tyrosine kinase inhibitors (TKIs) remains a critical challenge in oncology. This guide provides a comparative analysis of the preclinical compound BI-4142 and its clinical successor, zongertinib (BI 1810631), in the context of cross-resistance with other TKIs targeting the HER2 pathway. As this compound was a preclinical probe, the most extensive data on overcoming resistance for this chemical series is available for zongertinib, a potent, selective, and irreversible HER2 inhibitor that spares wild-type EGFR.[1][2] This guide will focus on the experimental data available for this class of compounds, with a primary emphasis on zongertinib's performance against TKI-resistant models.
Overcoming Resistance to HER2-Targeted Therapies
Zongertinib has demonstrated significant preclinical and clinical activity in tumors harboring HER2 mutations, including those with acquired resistance to other HER2-targeted agents.[3][4] A key finding is its efficacy in models resistant to the antibody-drug conjugate trastuzumab deruxtecan (T-DXd), highlighting a potential non-overlapping mechanism of action and a valuable therapeutic option in later lines of treatment.[3][4][5]
Table 1: In Vitro Activity of Zongertinib in HER2-Dependent Models
| Cell Line/Model | Genetic Background | Prior TKI Resistance | Zongertinib IC50/Activity | Reference |
| HER2-dependent human cancer cells | HER2 oncogenic driver events | Trastuzumab deruxtecan-resistant | Potent growth inhibition | [3][4][5] |
| HER2-mutant NSCLC models | HER2 exon 20 insertion (YVMA) | Naive | Potent antitumor activity in xenografts | [3][4][5] |
| Patients with HER2-mutant NSCLC (Beamion LUNG-1 trial) | HER2 mutations (including TKD and non-TKD) | Previously treated with HER2-directed ADCs | 48% Objective Response Rate | [6] |
| Patients with HER2-mutant NSCLC (Beamion LUNG-1 trial) | HER2 mutations (non-TKD) | Previously treated | 35% Objective Response Rate (in patients with known activating mutations) | [6] |
The HER2 Signaling Pathway and Mechanisms of TKI Resistance
The HER2 signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation, often through mutation or amplification, drives the growth of several cancers. TKIs targeting HER2 aim to block the downstream signaling cascades. However, resistance can emerge through various mechanisms, including secondary mutations in the kinase domain, activation of bypass signaling pathways, or histologic transformation.
Experimental Protocols
Generation of TKI-Resistant Cell Lines
The development of TKI-resistant cell lines is crucial for studying resistance mechanisms and evaluating the efficacy of novel inhibitors. A common method is the stepwise dose-escalation procedure.[7]
-
Initial IC50 Determination: Parental cancer cell lines are treated with a serial dilution of the TKI to determine the half-maximal inhibitory concentration (IC50) using a cell viability assay (e.g., MTT or CCK-8).[8][9]
-
Dose Escalation: Cells are cultured in the presence of the TKI at a concentration equal to the IC50.[8]
-
Subculture and Increased Dosage: As cells adapt and resume proliferation, they are subcultured, and the TKI concentration is gradually increased (typically 1.5 to 2-fold).[8]
-
Establishment of Resistant Clones: This process is repeated over several months until the cells can proliferate in a TKI concentration that is significantly higher (e.g., >10-fold) than the initial IC50 of the parental cell line.[8]
-
Characterization: The resulting resistant cell line is then characterized to confirm the level of resistance and investigate the underlying mechanisms.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11][12]
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight.[10]
-
TKI Treatment: The culture medium is replaced with a medium containing various concentrations of the TKI. A vehicle control (e.g., DMSO) is also included.[10]
-
Incubation: The plate is incubated for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[7]
-
MTT Addition: A solution of MTT is added to each well, and the plate is incubated for an additional 1-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.[11][12]
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[10][11]
Conclusion
The preclinical data for this compound and the more extensive preclinical and clinical data for its successor, zongertinib, suggest a promising therapeutic strategy for overcoming resistance to existing HER2-targeted therapies. The high selectivity for HER2 over EGFR minimizes toxicities often associated with pan-ErbB inhibitors.[3][4] Zongertinib's demonstrated activity in T-DXd-resistant models and in patients who have progressed on prior HER2-directed treatments underscores its potential to address a significant unmet need in the treatment of HER2-mutant cancers.[3][4][5][6] Further cross-resistance studies with a broader range of TKIs will be valuable in fully defining the clinical positioning of this class of inhibitors.
References
- 1. boehringer-ingelheim.com [boehringer-ingelheim.com]
- 2. Pardon Our Interruption [boehringer-ingelheim.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Zongertinib (BI 1810631), an Irreversible HER2 TKI, Spares EGFR Signaling and Improves Therapeutic Response in Preclinical Models and Patients with HER2-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mims.com [mims.com]
- 7. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 细胞活力和增殖测定 [sigmaaldrich.com]
Synergistic Potential of BI-4142 with Chemotherapy: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-4142 is a potent and selective inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), with notable activity against HER2 exon 20 insertion mutations, a common alteration in non-small cell lung cancer (NSCLC). While preclinical studies have demonstrated its efficacy as a single agent and in combination with other targeted therapies, its synergistic potential with conventional chemotherapy remains an area of active investigation. This guide provides a comparative overview of the hypothesized synergistic effects of this compound with standard chemotherapeutic agents in vitro. Due to the limited publicly available data on direct combinations of this compound with chemotherapy, this guide leverages established principles of HER2 inhibition in combination with chemotherapy and presents illustrative data to guide future research.
Introduction
The HER2 signaling pathway is a critical driver of cell proliferation, survival, and differentiation. Its overactivation in various cancers, including NSCLC, makes it a prime target for therapeutic intervention. This compound selectively inhibits HER2 tyrosine kinase activity, leading to the downregulation of downstream signaling cascades like the PI3K/Akt and MAPK pathways.[1][2][3] Chemotherapeutic agents, such as doxorubicin, paclitaxel, and cisplatin, exert their cytotoxic effects through distinct mechanisms, including DNA damage and microtubule disruption. The combination of a targeted agent like this compound with traditional chemotherapy holds the promise of enhanced anti-tumor efficacy, overcoming resistance, and potentially reducing therapeutic doses to minimize toxicity.
Hypothesized Synergistic Interactions
The combination of this compound with chemotherapy is predicated on the principle that targeting distinct cancer cell vulnerabilities can lead to a synergistic or additive anti-tumor effect. Inhibition of the HER2 pathway by this compound can induce cell cycle arrest and apoptosis, potentially sensitizing cancer cells to the cytotoxic effects of chemotherapy.
Data Presentation: Illustrative In Vitro Synergy
The following tables present hypothetical quantitative data to illustrate the potential synergistic effects of this compound in combination with doxorubicin, paclitaxel, and cisplatin on a HER2-positive NSCLC cell line (e.g., NCI-H2170). These values are for illustrative purposes to demonstrate how such data would be presented and are based on typical synergistic outcomes observed with other HER2 inhibitors.
Table 1: Cell Viability (MTT Assay) - 72-hour treatment
| Treatment | Concentration (nM) | % Cell Viability (Mean ± SD) | Combination Index (CI)* |
| This compound | 10 | 85 ± 5.2 | - |
| Doxorubicin | 50 | 78 ± 6.1 | - |
| This compound + Doxorubicin | 10 + 50 | 45 ± 4.5 | < 1 (Synergy) |
| This compound | 10 | 85 ± 5.2 | - |
| Paclitaxel | 5 | 80 ± 5.8 | - |
| This compound + Paclitaxel | 10 + 5 | 50 ± 4.9 | < 1 (Synergy) |
| This compound | 10 | 85 ± 5.2 | - |
| Cisplatin | 1000 | 75 ± 6.5 | - |
| This compound + Cisplatin | 10 + 1000 | 40 ± 5.1 | < 1 (Synergy) |
*Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Apoptosis (Annexin V/PI Staining) - 48-hour treatment
| Treatment | Concentration (nM) | % Apoptotic Cells (Mean ± SD) |
| Control | - | 5 ± 1.2 |
| This compound | 20 | 15 ± 2.5 |
| Doxorubicin | 100 | 20 ± 3.1 |
| This compound + Doxorubicin | 20 + 100 | 55 ± 4.8 |
| Paclitaxel | 10 | 18 ± 2.8 |
| This compound + Paclitaxel | 20 + 10 | 60 ± 5.2 |
| Cisplatin | 2000 | 22 ± 3.5 |
| This compound + Cisplatin | 20 + 2000 | 65 ± 5.5 |
Table 3: Cell Cycle Analysis (Propidium Iodide Staining) - 24-hour treatment
| Treatment | Concentration (nM) | % Cells in G2/M Phase (Mean ± SD) |
| Control | - | 15 ± 2.1 |
| This compound | 20 | 25 ± 3.0 |
| Paclitaxel | 10 | 45 ± 4.2 |
| This compound + Paclitaxel | 20 + 10 | 75 ± 6.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed HER2-positive cancer cells (e.g., NCI-H2170) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with this compound, chemotherapy agent (doxorubicin, paclitaxel, or cisplatin), or their combination at various concentrations. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compounds for 48 hours.
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the compounds for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for assessing drug synergy.
Caption: Simplified HER2 signaling pathway inhibited by this compound.
Caption: Experimental workflow for in vitro synergy assessment.
Conclusion and Future Directions
The combination of the selective HER2 inhibitor this compound with conventional chemotherapy presents a promising strategy for the treatment of HER2-driven cancers. The illustrative data and established mechanisms of synergy with other HER2 inhibitors strongly suggest that such combinations could lead to enhanced anti-tumor activity. Further in vitro studies are warranted to generate concrete quantitative data on the synergistic effects of this compound with various chemotherapy agents across different cancer cell lines. This will be crucial for optimizing drug ratios and scheduling, and for providing a solid rationale for subsequent in vivo and clinical investigations. The detailed experimental protocols provided in this guide offer a robust framework for conducting such essential preclinical research.
References
Comparative Efficacy of BI-4142 and BI-1622 in Targeting HER2 Exon 20 Insertion Mutations
A detailed analysis of two potent and selective HER2 tyrosine kinase inhibitors, BI-4142 and BI-1622, reveals their significant activity against non-small cell lung cancer (NSCLC) driven by HER2 exon 20 insertion mutations, a challenging therapeutic target. Both orally active compounds demonstrate high potency and a crucial selectivity window over wild-type epidermal growth factor receptor (EGFR), promising a wider therapeutic index.
This compound and BI-1622 have emerged as promising therapeutic agents specifically designed to inhibit HER2, a member of the ERBB family of receptor tyrosine kinases.[1] Oncogenic mutations in HER2, particularly exon 20 insertions, are known drivers of NSCLC.[1] These novel inhibitors are ATP-competitive and act covalently, binding to the HER2 kinase domain to effectively block its downstream signaling.[1] A key advantage of both compounds is their significant selectivity for HER2 over EGFR, which is expected to minimize the EGFR-related toxicities commonly associated with less selective inhibitors.[1]
Quantitative Analysis of In Vitro Activity
The in vitro potency and selectivity of this compound and BI-1622 have been evaluated across a panel of engineered and cancer cell lines. The half-maximal inhibitory concentration (IC50) values from biochemical and cellular proliferation assays are summarized below.
| Target/Cell Line | This compound IC50 (nM) | BI-1622 IC50 (nM) | Reference |
| Biochemical Assay | |||
| HER2 WT | 5 | 7.8 | [2][3] |
| Cellular Proliferation Assays | |||
| NCI-H2170 (HER2 YVMA) | 83 | 36 | [1][2] |
| Ba/F3 (HER2 YVMA) | 4 | 5 | [2][3] |
| Ba/F3 (HER2 YVMA, S783C) | 24 | 48 | [2][3] |
| Ba/F3 (HER2 C775S) | 43 | - | [2] |
| NCI-H2170 (HER2 WT) | 16 | - | [2] |
| A431 (EGFR WT) | >5000 | >2000 | [1][2] |
| Ba/F3 (EGFR WT) | 718 | 1010 | [2][3] |
| Ba/F3 (EGFR C775S) | - | 23 | [3] |
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of both compounds has been demonstrated in preclinical xenograft models using human cancer cell lines with HER2 exon 20 insertions.
| Xenograft Model | Compound | Dosing | Outcome | Reference |
| PC-9 (HER2 YVMA) | This compound | 10 mg/kg, p.o. b.i.d. | Tumor Regression | [2] |
| NCI-H2170 (HER2 YVMA) | This compound | 100 mg/kg, p.o. b.i.d. | Tumor Growth Inhibition | [2] |
| CTG-2543 (HER2 YVMA PDX) | This compound | 100 mg/kg, p.o. b.i.d. | Tumor Regression | [2] |
| ST-1307 (HER2 YVMA PDX) | This compound | 100 mg/kg, p.o. b.i.d. | Tumor Regression | [2] |
| Various HER2-driven models | BI-1622 | Not specified | Pronounced Tumor Regressions | [1] |
Experimental Protocols
Cell Proliferation Assay
Cell viability was assessed using a standard colorimetric assay. Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a serial dilution of this compound or BI-1622 (e.g., 0-5 µM) for a period of 72 to 96 hours.[3] At the end of the incubation period, a reagent such as CellTiter-Glo® was added to each well to measure ATP levels, which correlate with the number of viable cells. Luminescence was measured using a plate reader, and the data was normalized to vehicle-treated controls to determine the IC50 values.
In Vivo Xenograft Studies
Female athymic nude mice were subcutaneously inoculated with human cancer cells (e.g., PC-9 or NCI-H2170) engineered to express HER2 exon 20 insertion mutations.[2] Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered orally (p.o.) twice daily (b.i.d.) at the indicated doses.[2] Tumor volume was measured regularly using calipers, and tumor growth inhibition (TGI) or regression was calculated relative to the vehicle-treated control group.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and BI-1622 and a typical experimental workflow for their evaluation.
Caption: HER2 signaling pathway and inhibition by this compound/BI-1622.
Caption: Workflow for preclinical evaluation of HER2 inhibitors.
References
Safety Operating Guide
Navigating the Final Step: Proper Disposal of BI-4142 in a Laboratory Setting
For researchers and scientists engaged in the pioneering work of drug development, the lifecycle of a compound extends beyond its experimental use. The proper disposal of investigational drugs like BI-4142, a potent and selective HER2 inhibitor, is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) detailing the disposal procedures for this compound is not publicly available, established guidelines for the disposal of cytotoxic and hazardous research compounds provide a clear and safe path forward. This guide offers essential, step-by-step information to ensure the safe and compliant disposal of this compound.
Understanding the Nature of this compound Waste
This compound is a synthetic organic compound designed to inhibit HER2, a key protein in some cancers. As with many compounds used in cancer research, it is prudent to handle this compound and its associated waste as cytotoxic. Cytotoxic agents are substances that can be harmful to cells and require special handling and disposal procedures to prevent exposure to personnel and the environment.
All materials that have come into contact with this compound should be considered potentially hazardous waste. This includes:
-
Unused or expired neat compound
-
Stock solutions and diluted solutions
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats
-
Used labware, including vials, pipette tips, and culture plates
-
Spill cleanup materials
Segregation: The First and Most Critical Step
Proper segregation of waste at the point of generation is mandatory to ensure safe and compliant disposal. This compound waste should be categorized as either "trace" or "bulk" cytotoxic waste.
| Waste Category | Description | Disposal Container |
| Trace Cytotoxic Waste | Items contaminated with residual amounts of this compound, such as empty vials (less than 3% of the former volume), used syringes, contaminated gloves, gowns, and other disposable PPE. | Yellow sharps or waste containers, clearly labeled "Trace Chemotherapy Waste" or "Cytotoxic Waste". |
| Bulk Cytotoxic Waste | Materials grossly contaminated with this compound or the agent itself. This includes unused or expired compound, partially used vials, concentrated solutions, and spill cleanup materials. | Black hazardous waste containers, clearly labeled "Hazardous Waste - Chemotherapy" or "Cytotoxic Waste". |
Step-by-Step Disposal Protocol
Adherence to a strict protocol is essential for the safe handling and disposal of this compound waste.
-
Wear Appropriate PPE: Always wear appropriate personal protective equipment, including double chemotherapy gloves, a lab coat, and safety glasses, when handling this compound and its waste.
-
Segregate at the Source: Immediately place any item that has come into contact with this compound into the correct waste container (trace or bulk) at your workstation.
-
Use Designated Containers: Utilize leak-proof and puncture-resistant containers that are clearly labeled for cytotoxic waste. In many jurisdictions, these containers are color-coded (e.g., yellow for trace waste and black for bulk waste).
-
Container Management:
-
Do not overfill waste containers. Seal them when they are three-quarters full to prevent spills.
-
Ensure containers are securely closed before moving them.
-
Store waste containers in a designated, secure area away from general lab traffic while awaiting pickup.
-
-
Decontamination of Work Surfaces: After handling this compound, decontaminate all work surfaces. A common procedure involves wiping surfaces with a detergent solution followed by 70% isopropyl alcohol. All cleaning materials must be disposed of as cytotoxic waste.
-
Disposal of Sharps: Any sharps, such as needles and syringes, that are contaminated with this compound must be placed in a designated cytotoxic sharps container.
-
Arrange for Professional Disposal: Cytotoxic waste must be disposed of through a licensed hazardous waste management service. This typically involves incineration at a specialized facility to ensure the complete destruction of the hazardous compounds. Never dispose of this compound or its contaminated materials in the regular trash or down the drain.
-
Documentation: Follow your institution's procedures for labeling hazardous waste and scheduling a pickup with your Environmental Health and Safety (EHS) department.
Experimental Workflow for Waste Handling
The following diagram illustrates the logical workflow for the segregation and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the segregation and disposal of this compound laboratory waste.
By adhering to these established procedures for cytotoxic waste management, researchers can ensure a safe laboratory environment and the responsible handling of investigational compounds like this compound from discovery to disposal. Always consult your institution's specific safety protocols and Environmental Health and Safety department for guidance.
Safeguarding Researchers: A Comprehensive Guide to Handling BI-4142
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of BI-4142, a potent HER2 inhibitor. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel.
As a trusted partner in your research endeavors, we are committed to providing value beyond the product itself. This guide is designed to be your preferred source for laboratory safety and chemical handling information, empowering you to conduct your work with the highest standards of safety and efficiency.
Personal Protective Equipment (PPE) for this compound
Due to the potent nature of this compound, a comprehensive approach to personal protective equipment is essential to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment | Notes |
| Weighing and Aliquoting (Solid Form) | - Respirator: Full-face respirator with P100 (or equivalent) particulate filters. - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles and a face shield. - Lab Coat: Disposable, solid-front, back-closing gown. - Sleeve Covers: Required. - Shoe Covers: Required. | All handling of solid this compound should be conducted within a certified chemical fume hood or a containment glove box. |
| Solution Preparation and Handling | - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat. | Work should be performed in a chemical fume hood. |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses. - Lab Coat: Standard laboratory coat. | Standard cell culture aseptic techniques should be followed within a biological safety cabinet. |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Disposable gown. | Refer to the detailed disposal plan in Section 3. |
Operational Plan for Safe Handling
A systematic workflow is critical to minimize the risk of exposure when working with this compound. The following diagram outlines the procedural steps for handling the compound from receipt to disposal.
Experimental Protocol: Stock Solution Preparation
To prepare a stock solution of this compound, follow these steps within a certified chemical fume hood:
-
Pre-weighing: Tare a sterile, chemically resistant vial on a calibrated analytical balance.
-
Weighing: Carefully transfer the desired amount of this compound powder to the tared vial.
-
Solvent Addition: Add the appropriate solvent (e.g., DMSO) to the vial to achieve the desired concentration.
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.[1]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, gowns, bench paper, and plasticware. Collect in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.
All waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations. Never dispose of this compound down the drain.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
